molecular formula C10H9N3O B586969 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol CAS No. 1171920-73-2

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Cat. No.: B586969
CAS No.: 1171920-73-2
M. Wt: 187.202
InChI Key: NREKAEVUMVTRPE-UHFFFAOYSA-N
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Description

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (CAS 1171920-73-2) is a chemical compound of significant interest in medicinal chemistry and oncology research. It is built around the 3H-imidazo[4,5-b]pyridine scaffold, which has been identified as a novel and potent hinge-binding inhibitor of the c-Met kinase receptor . The c-Met signaling pathway is a critical target in cancer therapeutics, and inhibitors based on this core structure have demonstrated excellent activity in enzymatic and cellular assays, good metabolic stability, and have shown oral efficacy in inhibiting tumor growth in xenograft models . This propynyl derivative serves as a valuable synthetic intermediate or building block for the design and synthesis of more complex kinase inhibitor libraries. Its structure allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties. This product is intended for research applications, such as in vitro assay development, hit-to-lead optimization campaigns, and other investigative studies in drug discovery. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. CAS Number: 1171920-73-2 Handling and Storage: Please refer to the Safety Data Sheet for specific handling and storage conditions.

Properties

IUPAC Name

3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-7-12-9-5-8(3-2-4-14)6-11-10(9)13/h5-7,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREKAEVUMVTRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674121
Record name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
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Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-73-2
Record name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-2-propyn-1-ol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines, which imparts a broad spectrum of biological activities. This guide focuses on a specific derivative, 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, a molecule of significant interest for drug discovery and chemical biology. Although direct experimental data for this compound is not extensively published, this document provides a comprehensive overview based on the well-established chemistry of its core structure and functional groups. We will explore its predicted physicochemical properties, propose a robust synthetic pathway, detail its expected chemical reactivity and spectroscopic signature, and discuss its profound potential in therapeutic development, particularly as a versatile platform for generating novel molecular entities through advanced synthetic methodologies.

Introduction: The Imidazo[4,5-b]pyridine Privileged Scaffold

The imidazo[4,5-b]pyridine nucleus is classified as a "privileged scaffold" in drug discovery. Its fusion of imidazole and pyridine rings creates an electron-rich heterocyclic system that is a bioisostere of purine, allowing it to interact with a wide array of biological targets.[1] Derivatives of this core have been investigated for a multitude of therapeutic applications, including as inhibitors of kinases (e.g., Aurora kinase, mTOR), and as anticancer, antiviral, and anti-inflammatory agents.[2]

The subject of this guide, 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, combines three key structural features that define its chemical character and potential utility:

  • The Imidazo[4,5-b]pyridine Core: Provides the foundational pharmacophore, responsible for potential interactions with biological targets.

  • The N3-Methyl Group: This modification blocks a potential site of metabolism and hydrogen bonding, which can fine-tune the molecule's solubility, cell permeability, and target-binding orientation. The alkylation of the imidazo[4,5-b]pyridine core is a common strategy in the synthesis of its derivatives.[3]

  • The C6-Propargyl Alcohol Substituent: This functional group is of paramount importance. The terminal alkyne and primary alcohol offer two distinct points for chemical modification. The propargyl moiety (prop-2-yn-1-ol) is a versatile building block in organic synthesis, serving as a linchpin for constructing more complex molecules.[4][5]

This combination of a biologically active core with a synthetically versatile handle makes this molecule a highly attractive platform for developing novel chemical probes and therapeutic candidates.

Figure 1: Chemical Structure of the Topic Compound.

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is scarce, its properties can be reliably predicted using computational cheminformatics tools and by analogy to structurally related compounds.[6][7][8]

Predicted Physicochemical Properties

The following table summarizes key predicted properties for the target molecule and provides experimental data for a closely related precursor, 3-methyl-3H-imidazo[4,5-b]pyridin-6-ol, for comparison.[9][10]

Property3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (Predicted)3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol (Experimental)
CAS Number Not available1171920-70-9
Molecular Formula C₁₀H₉N₃OC₇H₇N₃O
Molecular Weight 187.20 g/mol 149.15 g/mol
LogP 0.8 - 1.2~0.5
Topological Polar Surface Area (TPSA) 59.9 Ų59.9 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33
pKa (most basic) 4.5 - 5.0 (Pyridine N)~4.8
Form Expected to be a solid at room temperatureSolid
Predicted Spectroscopic Signature

The structural features of the molecule would give rise to a distinct spectroscopic signature, which is critical for its identification and characterization.[11][12]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Two doublets in the range of δ 7.5-8.5 ppm (H5 and H7).

    • Imidazole Proton: A singlet around δ 8.0-8.5 ppm (H2).

    • N-Methyl Protons: A singlet around δ 3.9-4.1 ppm (N-CH₃).[3]

    • Methylene Protons: A doublet around δ 4.3-4.5 ppm (-CH₂-OH).

    • Hydroxyl Proton: A triplet (coupled to the methylene protons) around δ 5.3-5.6 ppm (-OH).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aromatic/Heterocyclic Carbons: Signals between δ 110-155 ppm.

    • Alkyne Carbons: Two signals in the range of δ 80-95 ppm.

    • Methylene Carbon: A signal around δ 50-55 ppm (-CH₂-OH).

    • N-Methyl Carbon: A signal around δ 30-35 ppm (N-CH₃).[3]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ ion at m/z 188.0767.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • O-H stretch: Broad peak around 3200-3400 cm⁻¹.

    • C≡C stretch (alkyne): Weak peak around 2100-2200 cm⁻¹.

    • C=N and C=C stretch: Multiple peaks in the 1500-1650 cm⁻¹ region.

    • C-H stretch (aromatic/alkyne): Peaks around 3000-3100 cm⁻¹ and ~3300 cm⁻¹, respectively.

Synthesis and Chemical Reactivity

A key aspect of this molecule is its accessibility and its potential for further chemical elaboration.

Proposed Synthetic Pathway: Sonogashira Coupling

The most logical and efficient route to synthesize the target compound is via a palladium-catalyzed Sonogashira cross-coupling reaction.[13][14] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The required precursors would be a halogenated imidazopyridine and propargyl alcohol, both of which are readily accessible.

synthesis_workflow Precursor1 6-Bromo-3-methyl- 3H-imidazo[4,5-b]pyridine Reaction Sonogashira Coupling Precursor1->Reaction Precursor2 Propargyl Alcohol (HC≡CCH₂OH) Precursor2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Catalyst->Reaction Solvent Solvent (e.g., THF/DMF) Solvent->Reaction Product 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl) prop-2-yn-1-ol Reaction->Product

Figure 2: Proposed Sonogashira Coupling Synthesis Workflow.

Self-Validating Protocol: Synthesis via Sonogashira Coupling

This protocol is designed to be self-validating through rigorous monitoring and characterization.

  • Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.

  • Reagent Addition: Add copper(I) iodide (0.05 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Dissolve the solids in anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).

  • Alkyne Addition: Add propargyl alcohol (1.5 eq) to the reaction mixture via syringe.

  • Reaction Execution: Heat the mixture to 60-70 °C and stir.

    • Causality: The base (triethylamine) is essential to neutralize the HBr formed during the catalytic cycle, driving the reaction to completion. The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-imidazopyridine is consumed (typically 2-6 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to yield the pure product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should match the predicted spectroscopic signature.

Chemical Reactivity and Derivatization Potential

The true value of 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol in drug discovery lies in its dual functionality, which allows for a wide range of subsequent chemical transformations.

  • Reactions of the Alkyne: The terminal alkyne is a gateway to one of the most powerful reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[15][16] This reaction allows for the efficient and specific covalent ligation of the imidazopyridine core to any molecule bearing an azide group, forming a stable 1,4-disubstituted triazole linker. This is an exceptionally powerful tool for:

    • Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of derivatives to probe interactions with a biological target.

    • Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces.

    • PROTAC Development: Using the alkyne as a handle to link the imidazopyridine (as a warhead) to an E3 ligase binder.

  • Reactions of the Alcohol: The primary alcohol is also a versatile functional group. It can undergo:

    • Oxidation: To form the corresponding aldehyde or carboxylic acid.

    • Esterification/Etherification: To attach various side chains, improving properties like solubility or cell permeability.

    • Conversion to a Leaving Group: Activation (e.g., to a tosylate or mesylate) followed by nucleophilic substitution allows for the introduction of amines, azides, or other functional groups.

derivatization_pathways cluster_alkyne Alkyne Reactions cluster_alcohol Alcohol Reactions Start 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl) prop-2-yn-1-ol Click Azide (R-N₃) Cu(I) Catalyst Start->Click Click Chemistry Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Ester Esterification (R-COCl) Start->Ester Triazole 1,2,3-Triazole Derivative Click->Triazole Aldehyde Propargyl Aldehyde Oxidation->Aldehyde EsterProduct Propargyl Ester Ester->EsterProduct

Figure 3: Key Derivatization Pathways from the Core Molecule.

Self-Validating Protocol: Derivatization via CuAAC (Click Chemistry)

  • Reagent Preparation: Prepare stock solutions: the starting alkyne (1.0 eq) in a suitable solvent (e.g., t-BuOH/H₂O), an azide-containing molecule (1.1 eq), sodium ascorbate (0.3 eq, freshly prepared), and copper(II) sulfate (0.1 eq).

    • Causality: Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ from the more stable Cu(II) salt. This avoids the need to handle unstable Cu(I) salts directly.[15]

  • Reaction Execution: To the solution of the alkyne and azide, add the sodium ascorbate, followed by the copper(II) sulfate. Stir vigorously at room temperature.

  • Monitoring: The reaction is often very fast and clean, typically complete within 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting alkyne and the appearance of the higher molecular weight triazole product.

  • Workup and Purification: The reaction can often be purified by simple filtration or extraction, though silica gel chromatography may be used if necessary.

  • Validation: Confirm the formation of the triazole product by NMR (noting the appearance of a new triazole proton singlet around δ 7.5-8.0 ppm) and HRMS (confirming the expected mass addition).

Potential Biological and Pharmacological Significance

The imidazo[4,5-b]pyridine scaffold is a proven pharmacophore. By incorporating the propargyl alcohol handle, 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol becomes a powerful platform for generating compounds with potential activity in several key therapeutic areas:

  • Oncology: Many imidazo[4,5-b]pyridine derivatives function as kinase inhibitors. The core of this molecule could be tailored to target kinases implicated in cancer, such as Aurora kinases, MLK3, or mTOR. The propargyl group allows for the rapid exploration of the solvent-exposed region of an enzyme's active site by "clicking" on various fragments.

  • Virology: Certain substituted imidazo[4,5-b]pyridines have shown selective activity against viruses like the respiratory syncytial virus (RSV).[3] The title compound could serve as a starting point for developing new antiviral agents.

  • Immunology: Recently, imidazopyridine derivatives have been developed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[17] The synthetic tractability of the title compound makes it an ideal candidate for optimization in this exciting area of immuno-oncology.

Conclusion

While 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol may not be a widely characterized molecule itself, its chemical architecture represents a confluence of a biologically relevant core and a synthetically enabling functional group. This technical guide has outlined its predicted properties, a robust synthetic strategy, and, most importantly, the logical pathways for its use in creating diverse libraries of new chemical entities. For researchers, scientists, and drug development professionals, this molecule should be viewed not as an endpoint, but as a strategic starting point for the discovery of next-generation therapeutics. Its value is defined by its potential, which is unlocked through the powerful and reliable chemistry of the propargyl group.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. (n.d.). Cusabio. Retrieved January 27, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 27, 2026, from [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. (n.d.). Lead Sciences. Retrieved January 27, 2026, from [Link]

  • Propargyl alcohol. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Calculators & Predictors. (n.d.). Chemaxon. Retrieved January 27, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. Retrieved January 27, 2026, from [Link]

  • How can I perform click reaction of propagyl bromide and sodium azide?. (2013). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Chemical Properties of Propargyl alcohol (CAS 107-19-7). (n.d.). Cheméo. Retrieved January 27, 2026, from [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • ChemMine Tools. (n.d.). University of California, Riverside. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Imidazo(4,5-b)pyridine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • MolView. (n.d.). MolView. Retrieved January 27, 2026, from [Link]

  • PROPARGYL ALCOHOL. (n.d.). Sanjay Chemicals (India) Pvt. Ltd. Retrieved January 27, 2026, from [Link]

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Sources

An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of the novel heterocyclic compound, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction and Strategic Overview

The compound 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, with the molecular formula C₁₀H₉N₃O, belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including potential as an anti-inflammatory, anticancer, and antiviral agent.[1][2] The presence of a propargyl alcohol substituent introduces a versatile functional handle for further synthetic modifications, making precise structural confirmation paramount for any future development.

Given that this molecule may be a novel synthetic target, no established comprehensive spectral data is readily available in the public domain. Commercial suppliers often provide such unique chemicals with the disclaimer that the buyer is responsible for confirming identity and purity.[3] This guide, therefore, presents a predictive and systematic approach to its structural verification, leveraging foundational principles of spectroscopy and spectrometry. Our strategy is built on a multi-technique, cross-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

The logical flow of our analysis is designed to build the structural picture from the ground up: from elemental composition to functional group identification, and finally to the precise assembly of the molecular framework.

G cluster_0 Elucidation Workflow HRMS High-Resolution Mass Spectrometry (HRMS) IR Infrared (IR) Spectroscopy HRMS->IR Elemental Composition (C₁₀H₉N₃O) NMR Nuclear Magnetic Resonance (NMR) Spectroscopy IR->NMR Functional Group ID (-OH, -C≡C-) Structure Final Structure Confirmation NMR->Structure Connectivity & Stereochemistry

Caption: A high-level overview of the structure elucidation workflow.

Foundational Analysis: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the cornerstone of structure elucidation, providing the unambiguous molecular formula. This is a critical first step, as an incorrect molecular formula can invalidate all subsequent NMR analysis.[4]

Expected HRMS Data

For C₁₀H₉N₃O, the expected monoisotopic mass for the protonated molecule [M+H]⁺ is 188.0818 Da .

AdductFormulaCalculated Mass (Da)
[M+H]⁺C₁₀H₁₀N₃O⁺188.0818
[M+Na]⁺C₁₀H₉N₃NaO⁺210.0638
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

  • Analysis Mode: Operate in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

  • Interpretation: The observation of a peak at m/z 188.0818 ± 0.0009 would confirm the elemental composition of C₁₀H₉N₃O.

Anticipated Fragmentation Pattern

While ESI is a soft ionization technique, some in-source fragmentation can occur. Key expected fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.[5][6] For N-heterocycles, fragmentation often involves the cleavage of the ring systems.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.[7] For our target compound, we expect to see characteristic absorptions for the alcohol O-H group and the alkyne C≡C and ≡C-H bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)BondFunctional GroupExpected Appearance
~3300-3400O-H stretchPrimary AlcoholStrong, broad
~3300≡C-H stretchTerminal AlkyneStrong, sharp
~2120C≡C stretchTerminal AlkyneWeak to medium, sharp
~1050C-O stretchPrimary AlcoholStrong

Note: The presence of a terminal alkyne is a key structural feature. The sharp ≡C-H stretch around 3300 cm⁻¹ is highly diagnostic.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Definitive Structural Assembly: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecular framework.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following chemical shifts are predicted based on known data for the 3-methyl-3H-imidazo[4,5-b]pyridine core and propargyl alcohol.[10][11][12][13] All spectra should be referenced to a suitable internal standard like Tetramethylsilane (TMS).

Atom #Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Key Correlations
Imidazopyridine Core
H-2~8.1-Singlet, downfield due to adjacent nitrogens.
C-2~145-Heteroaromatic carbon between two nitrogens.
N-CH₃~3.8~30Singlet, typical N-methyl chemical shift.
H-5~8.4-Doublet, deshielded by adjacent nitrogen.
C-5~148-Aromatic CH.
C-6-~120Quaternary carbon attached to the alkyne.
H-7~7.9-Doublet.
C-7~118-Aromatic CH.
C-8a-~143Quaternary carbon at ring junction.
C-4a-~134Quaternary carbon at ring junction.
Propargyl Alcohol Moiety
H-1'~4.5-Doublet or Triplet (if coupling to OH), methylene protons adjacent to OH and alkyne.
C-1'~52-Methylene carbon of the alcohol.
C-2'-~85Alkynyl quaternary carbon attached to the ring.
C-3'-~80Alkynyl quaternary carbon.
OHVariable-Broad singlet, chemical shift is concentration and solvent dependent.
Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable OH proton.

  • ¹H NMR: Acquire a standard 1D proton spectrum. This will provide information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment will differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. It will be crucial for confirming the connectivity of the pyridine ring protons (H-5 and H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C).[1] It is used to assign the carbon signal for each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons over 2-3 bonds.[14]

Key HMBC Correlations for Structural Confirmation

The following diagram illustrates the critical HMBC correlations that would unambiguously confirm the connectivity between the imidazopyridine core and the propargyl alcohol side chain.

G cluster_0 Key HMBC Correlations mol Structure Diagram Placeholder H5 H-5 C7 C-7 H5->C7 ³J C4a C-4a H5->C4a ³J C6 C-6 C8a C-8a H7 H-7 H7->C6 ²J H7->C8a ³J C5 C-5 H7->C5 ³J C1_prime C-1' H1_prime H-1' H1_prime->C6 ⁴J (long range) C2_prime C-2' H1_prime->C2_prime ²J C3_prime C-3' H1_prime->C3_prime ³J H_Me N-CH₃ H_Me->C8a ³J C2 C-2 H_Me->C2 ²J

Caption: Expected key HMBC correlations for structural confirmation.

Interpretation of Key Correlations:

  • Correlations from H-5 and H-7 will confirm the substitution pattern on the pyridine ring.

  • Correlations from the methylene protons (H-1') to the alkynyl carbons (C-2' and C-3') will confirm the propargyl alcohol moiety.

  • The crucial correlation will be from the methylene protons (H-1') to the quaternary carbon C-6 of the imidazopyridine ring. While this is a 4-bond coupling, such long-range correlations across a rigid alkyne linker are often observable and would provide definitive proof of the connection point.

  • Correlations from the N-methyl protons to C-2 and C-8a will confirm the position of the methyl group on the imidazole nitrogen.

Conclusion

References

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The Multifaceted Mechanisms of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine scaffold, a privileged heterocyclic structure bearing a resemblance to endogenous purines, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its inherent drug-like properties and synthetic tractability have propelled the development of a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects, offering researchers, scientists, and drug development professionals a comprehensive understanding of this versatile chemical class.

Introduction: The Imidazo[4,5-b]pyridine Core - A Scaffold for Innovation

The fusion of an imidazole ring with a pyridine moiety creates the imidazo[4,5-b]pyridine system, a scaffold that has proven to be a fertile ground for the discovery of novel therapeutic agents.[1][2] This structural motif has been successfully incorporated into molecules targeting a wide range of biological entities, leading to the development of anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[3][4] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.

Anticancer Mechanisms: A Multi-pronged Attack on Malignancy

Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential in oncology, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.

Kinase Inhibition: Halting Aberrant Cell Signaling

A prominent mechanism of action for many imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and proliferation.

  • Aurora Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[5][6] By targeting these kinases, the compounds disrupt cell division, leading to apoptosis in rapidly dividing cancer cells.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: A series of imidazo[4,5-b]pyridine derivatives have shown remarkable inhibitory activity against CDK9.[7] Inhibition of CDK9, a crucial transcription regulator, leads to the downregulation of anti-apoptotic proteins and subsequent cell death in cancer cells.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible inhibitors of BTK, a key component of the B-cell receptor signaling pathway.[8] These inhibitors show promise in the treatment of B-cell malignancies and autoimmune disorders.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CDK9)

  • Reagents and Materials: Recombinant human CDK9/cyclin T1 enzyme, substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA polymerase II), ATP, [γ-³²P]ATP, imidazo[4,5-b]pyridine test compounds, kinase assay buffer, phosphocellulose paper, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a microplate, combine the recombinant CDK9/cyclin T1 enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

Some imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to exert their potent antiproliferative effects by inhibiting tubulin polymerization.[9] This disruption of the microtubule network, a critical component of the cellular cytoskeleton, leads to cell cycle arrest and apoptosis.

Visualization: Simplified Signaling Pathway of a Kinase Inhibitor

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Imidazo_Pyridine Imidazo[4,5-b]pyridine Derivative Imidazo_Pyridine->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of a kinase cascade by an imidazo[4,5-b]pyridine derivative.

DNA Intercalation and Apoptosis Induction

Tetracyclic imidazo[4,5-b]pyridine derivatives have been found to exert their antiproliferative activity by intercalating into double-stranded DNA.[9][10] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis. Furthermore, some derivatives have been shown to induce apoptosis through the activation of caspase-3 and the release of cytochrome c.[4]

Antimicrobial Mechanisms: Combating Infectious Diseases

The imidazo[4,5-b]pyridine scaffold has also yielded promising antimicrobial agents with novel mechanisms of action.

Inhibition of Essential Bacterial Enzymes
  • Tyrosyl-tRNA Synthetase Inhibition: Some imidazo[4,5-b]pyridine derivatives have been identified as potential inhibitors of tyrosyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis.

  • Methionyl-tRNA Synthetase Inhibition: In the context of parasitic infections, certain derivatives have demonstrated inhibitory effects on the methionyl-tRNA synthetase of Trypanosoma brucei, the causative agent of African trypanosomiasis.[1][11]

Targeting Mycobacterial Energy Metabolism

A significant breakthrough in the fight against tuberculosis has been the discovery of imidazo[1,2-a]pyridine amides that inhibit the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis.[12] This inhibition disrupts the electron transport chain and ATP synthesis, which are crucial for the survival of the bacterium.[12]

Anti-inflammatory and Other Pharmacological Activities

The therapeutic potential of imidazo[4,5-b]pyridine derivatives extends beyond cancer and infectious diseases.

  • COX Inhibition: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, suggesting their potential as anti-inflammatory agents.[13]

  • Phosphodiesterase 10A (PDE10A) Inhibition: Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A, an enzyme involved in cyclic nucleotide signaling in the brain.[14][15] These compounds are being investigated for the treatment of schizophrenia and other neuropsychiatric disorders.

  • Toll-Like Receptor (TLR) Modulation: Imidazo[4,5-c]quinoline derivatives, structurally related to imidazo[4,5-b]pyridines, are known to act as agonists of TLR7 and TLR8, stimulating an immune response.[16] Conversely, some imidazopyridine analogues have been identified as TLR7 antagonists, which could be beneficial in autoimmune diseases.[17][18]

Data Presentation: Representative Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Compound ClassTargetMechanism of ActionTherapeutic AreaIC₅₀/EC₅₀Reference
Imidazo[4,5-b]pyridine-basedAurora KinasesInhibition of mitotic kinasesAnticancer-[5]
Imidazo[4,5-b]pyridineCDK9Inhibition of transcriptionAnticancer0.63-1.32 µM[7]
Imidazo[4,5-b]pyridineBTKNoncovalent, reversible inhibitionB-cell malignancies1.14-2.46 µM[8]
Imidazo[4,5-b]pyridine-acrylonitrileTubulinInhibition of polymerizationAnticancer0.2–0.6 µM[9]
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-2Inhibition of prostaglandin synthesisAnti-inflammatory9.2 µmol/L[13]
Imidazo[4,5-b]pyridinePDE10AInhibition of cyclic nucleotide degradationNeuropsychiatric0.8-6.7 nM[14]

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. The ability to target a wide array of biological molecules, from kinases and metabolic enzymes to DNA and immune receptors, underscores the remarkable versatility of this chemical class. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced drug delivery systems to enhance their efficacy and safety profiles. A thorough understanding of the intricate mechanisms of action of these compounds, as outlined in this guide, is paramount for the successful translation of these promising molecules from the laboratory to the clinic.

References

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  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (2014). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series. (2019). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. (n.d.). RSC Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

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A Technical Guide to 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of imidazo[4,5-b]pyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] This in-depth technical guide focuses on a novel, yet-to-be-fully-explored derivative, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol . We will delve into the synthetic rationale for this compound, explore its potential biological activities and mechanisms of action by drawing parallels with closely related analogues, and propose detailed experimental protocols for its synthesis and biological evaluation. This document serves as a comprehensive resource for researchers aiming to investigate the therapeutic potential of this promising molecule.

The Imidazo[4,5-b]pyridine Scaffold: A Foundation of Therapeutic Potential

The imidazo[4,5-b]pyridine ring system is a versatile pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.[3] The nitrogen atoms within the heterocyclic core act as key ligand features, enabling coordination with metal ions, a property that has been leveraged in the design of metalloenzyme inhibitors.[3] The therapeutic landscape of imidazo[4,5-b]pyridine derivatives is vast and continually expanding, with compounds demonstrating efficacy in several key areas:

  • Oncology: A significant body of research highlights the anticancer potential of this scaffold.[4][5][6][7][8] Derivatives have been shown to inhibit various kinases crucial for cancer cell proliferation and survival, such as Aurora kinase A, Cyclin-Dependent Kinase 9 (CDK9), Mixed-Lineage Kinase 3 (MLK3), and Akt.[1][7][9][10] Some compounds exhibit potent antiproliferative activity against a range of cancer cell lines, including breast, colon, and leukemia.[4][5][7][11]

  • Virology: The antiviral properties of imidazo[4,5-b]pyridines have been explored, with some derivatives showing activity against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV).[1][2] The mechanism of action for some of these compounds involves the inhibition of viral RNA-dependent RNA polymerase.[1][2]

  • Microbiology: The structural resemblance to purines makes the imidazo[4,5-b]pyridine scaffold a promising starting point for the development of novel antimicrobial agents.[4]

  • Neuroscience: The modulatory effects of imidazo[4,5-b]pyridine derivatives on central nervous system targets suggest their potential in treating psychiatric and neurodegenerative diseases.[12]

Synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol: A Proposed Synthetic Strategy

While the direct synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is not explicitly detailed in the current literature, a rational and efficient synthetic route can be proposed based on established methodologies for the synthesis of related imidazo[4,5-b]pyridine derivatives. The proposed synthesis involves a multi-step approach, beginning with the construction of the core heterocyclic system followed by the introduction of the propargyl alcohol side chain.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be disconnected at the C6-alkyne bond, suggesting a Sonogashira coupling reaction as a key final step. The requisite 6-halo-3-methyl-3H-imidazo[4,5-b]pyridine intermediate can be synthesized from commercially available starting materials.

Retrosynthesis Target 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol Intermediate1 6-Halo-3-methyl-3H-imidazo[4,5-b]pyridine Target->Intermediate1 Sonogashira Coupling Intermediate2 Propargyl alcohol Target->Intermediate2 Intermediate3 2,3-Diamino-5-halopyridine Intermediate1->Intermediate3 Cyclization & Methylation Intermediate5 Methylating Agent Intermediate1->Intermediate5 Intermediate4 Acetaldehyde Intermediate3->Intermediate4

Caption: Proposed retrosynthetic analysis for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine

This step involves the cyclization of a diaminopyridine with an aldehyde.

  • To a solution of 5-bromo-2,3-diaminopyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add an aldehyde, for instance, paraformaldehyde (1.2 equivalents).

  • The reaction can be promoted by an acid catalyst, like p-toluenesulfonic acid (0.1 equivalents).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude 6-bromo-3H-imidazo[4,5-b]pyridine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: N-Methylation of 6-Bromo-3H-imidazo[4,5-b]pyridine

Alkylation of the imidazole nitrogen is a crucial step to obtain the desired regioisomer.

  • Dissolve the 6-bromo-3H-imidazo[4,5-b]pyridine (1 equivalent) in a polar aprotic solvent like DMF.

  • Add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • After stirring for a short period, add a methylating agent, for example, methyl iodide (CH3I, 1.1 equivalents), dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting regioisomers (N1 and N3 methylation) by column chromatography to isolate the desired 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.

Step 3: Sonogashira Coupling with Propargyl Alcohol

The final step introduces the prop-2-yn-1-ol side chain.

  • In a reaction vessel, combine 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1 equivalent), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a copper(I) co-catalyst like CuI (0.1 equivalents).

  • Add a suitable solvent, typically a mixture of an amine base (e.g., triethylamine) and an organic solvent (e.g., tetrahydrofuran).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Add propargyl alcohol (1.5 equivalents) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-70 °C) and stir until the starting material is consumed.

  • After completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the final compound, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on the imidazo[4,5-b]pyridine scaffold, we can hypothesize the potential biological activities and mechanisms of action for our target molecule. The presence of the propargyl alcohol moiety introduces a reactive group that could potentially engage in covalent interactions with target proteins, or serve as a handle for further functionalization in structure-activity relationship (SAR) studies.

Anticancer Potential

The imidazo[4,5-b]pyridine core is a well-established kinase inhibitor scaffold.[1][7][9][10][13] Therefore, it is highly probable that 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol will exhibit anticancer activity through the inhibition of one or more protein kinases.

Potential Kinase Targets:

  • Aurora Kinase A (AURKA): Overexpressed in many cancers, AURKA is a key regulator of mitosis.[1] Imidazo[4,5-b]pyridine derivatives have been identified as potent AURKA inhibitors.[1]

  • Cyclin-Dependent Kinase 9 (CDK9): A crucial transcription regulator, CDK9 is a validated target in oncology.[7] Several imidazo[4,5-b]pyridine-based compounds have shown significant CDK9 inhibitory activity.[7]

  • Akt (Protein Kinase B): A central node in cell survival and proliferation pathways, Akt is a prime target for cancer therapy.[10][14] Notably, allosteric inhibitors based on the 3H-imidazo[4,5-b]pyridine scaffold have been developed.[10]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a therapeutic target for B-cell malignancies.[13] Novel noncovalent BTK inhibitors with an imidazo[4,5-b]pyridine core have been reported.[13]

Kinase_Inhibition Target 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol AURKA Aurora Kinase A Target->AURKA Inhibition CDK9 CDK9 Target->CDK9 Inhibition Akt Akt Target->Akt Inhibition BTK BTK Target->BTK Inhibition Proliferation Cell Proliferation AURKA->Proliferation CDK9->Proliferation Akt->Proliferation BTK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Potential kinase targets and downstream effects.

Antiviral and Antimicrobial Activities

The structural analogy to purines suggests that our target molecule could interfere with viral or microbial nucleic acid synthesis or other essential enzymatic processes.[1][2] The propargyl group could also be a key feature for interaction with viral enzymes.

Proposed Biological Evaluation Workflow

A systematic approach is necessary to elucidate the biological profile of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol.

Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Cytotoxicity Screening (e.g., MTT assay) B Kinase Panel Screening A->B C Antiviral/Antimicrobial Assays A->C D Cell Cycle Analysis B->D F Western Blotting for Target Modulation B->F E Apoptosis Assays (e.g., Annexin V) D->E G Pharmacokinetic Studies F->G H Xenograft Models G->H

Caption: Proposed workflow for biological evaluation.

In Vitro Cytotoxicity Screening

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116, K562) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assays

To identify the specific kinase targets, the compound should be screened against a panel of kinases. This can be performed using various commercially available platforms, such as radiometric assays, fluorescence-based assays, or label-free technologies.

Data Presentation

Quantitative data from these assays should be tabulated for clear comparison.

Cell LineIC50 (µM) [Hypothetical]
MCF-7 (Breast Cancer)X.XX
HCT-116 (Colon Cancer)Y.YY
K562 (Leukemia)Z.ZZ
KinaseIC50 (nM) [Hypothetical]
AURKAA.AA
CDK9B.BB
Akt1C.CC
BTKD.DD

Future Directions and Conclusion

The exploration of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol represents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of this molecule, coupled with the proven therapeutic potential of the imidazo[4,5-b]pyridine scaffold, provides a strong rationale for its investigation. Future research should focus on the proposed synthesis and a comprehensive biological evaluation to uncover its pharmacological profile. Subsequent SAR studies, utilizing the propargyl alcohol moiety for further chemical modifications, could lead to the optimization of potency and selectivity, ultimately paving the way for the development of a new class of drugs for the treatment of cancer and other diseases.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). PubMed. Retrieved January 27, 2026, from [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 27, 2026, from [Link]

  • Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. (2012). PubMed. Retrieved January 27, 2026, from [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. (2024). PubMed. Retrieved January 27, 2026, from [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. (n.d.). Cusabio. Retrieved January 27, 2026, from [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. (2016). PubMed. Retrieved January 27, 2026, from [Link]

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (2019). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. Retrieved January 27, 2026, from [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Investigation of the pharmacodynamics and pharmacokinetics of 2-(2,4-dimethoxyphenyl)-Imidazo-(4,5-b)-pyridine hydrochloride (AR-L 57 CL) in man. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). PubMed. Retrieved January 27, 2026, from [Link]

Sources

Potential therapeutic targets of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Targeting of TAK1 with 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (NG-25)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, has emerged as a critical node in various signaling pathways implicated in oncogenesis, inflammation, and fibrosis. Its role in integrating signals from cytokines such as TGF-β, TNF-α, and IL-1 makes it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, a potent and selective TAK1 inhibitor, as a probe for elucidating TAK1 function and as a potential therapeutic agent. We will delve into its mechanism of action, provide detailed protocols for its in vitro and in vivo evaluation, and discuss potential therapeutic strategies.

Introduction: TAK1 as a Therapeutic Target

TAK1 (Transforming growth factor-β-activated kinase 1), also known as MAP3K7, is a central mediator in the signaling cascades of several pro-inflammatory and pro-fibrotic cytokines. Upon activation, TAK1 phosphorylates and activates downstream kinases, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) such as JNK and p38. This leads to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, cell survival, and proliferation.

Given its pivotal role, aberrant TAK1 signaling has been linked to numerous pathologies, including cancer and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting TAK1 has been an area of intense research. One such inhibitor is 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, which has demonstrated high potency and selectivity for TAK1.

Mechanism of Action of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is a type I kinase inhibitor that binds to the ATP-binding pocket of TAK1, preventing its autophosphorylation and subsequent activation. This blockade of TAK1 activity leads to the downstream inhibition of both the NF-κB and MAPK signaling pathways.

Signaling Pathway Diagram

TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_R TGF-β Receptor TRAF6 TRAF6 TGFb_R->TRAF6 TNFR TNF Receptor TNFR->TRAF6 IL1R IL-1 Receptor IL1R->TRAF6 TAK1 TAK1 TAB1_2 TAB1/2 TAK1->TAB1_2 MKKs MKKs TAK1->MKKs activates IKK_complex IKK Complex TAK1->IKK_complex activates TRAF6->TAK1 activates p38_JNK p38/JNK MKKs->p38_JNK activates IkB IκBα IKK_complex->IkB phosphorylates Gene_Expression Gene Expression (Inflammation, Survival) p38_JNK->Gene_Expression activates transcription factors NFkB NF-κB IkB->NFkB releases NFkB->Gene_Expression translocates to Inhibitor 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol Inhibitor->TAK1 Kinase_Assay_Workflow start Start dilute Serially Dilute Compound start->dilute plate Plate Kinase, Substrate, and Compound dilute->plate atp Add ATP to Initiate Reaction plate->atp incubate Incubate at 30°C atp->incubate detect Measure Kinase Activity incubate->detect analyze Calculate IC50 detect->analyze end End analyze->end Xenograft_Workflow start Start implant Implant Tumor Cells in Mice start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor excise Excise Tumors for Analysis monitor->excise analyze Analyze Anti-Tumor Efficacy excise->analyze end End analyze->end

Caption: Workflow for a xenograft tumor model study.

Pharmacodynamic (PD) Biomarkers

Objective: To confirm that the compound is hitting its target in vivo and modulating the downstream signaling pathway.

Protocol:

  • Sample Collection: Collect tumor and surrogate tissue samples at various time points after compound administration.

  • Analysis: Prepare tissue lysates and perform Western blotting to measure the levels of phosphorylated (active) and total forms of TAK1, IKK, and IκBα.

  • Data Analysis: A reduction in the levels of phosphorylated downstream proteins in the treated group compared to the control group indicates target engagement and pathway modulation.

Potential Therapeutic Strategies and Future Directions

The potent and selective inhibition of TAK1 by 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol makes it a promising candidate for further development.

  • Monotherapy: In cancers that are highly dependent on the NF-κB pathway for survival, this compound could be effective as a standalone treatment.

  • Combination Therapy: Combining this TAK1 inhibitor with other anti-cancer agents, such as chemotherapy or other targeted therapies, could lead to synergistic effects and overcome potential resistance mechanisms. For instance, combining it with agents that induce TNF-α could enhance its efficacy.

  • Inflammatory Diseases: Given the central role of TAK1 in inflammation, this compound could also be explored for the treatment of autoimmune diseases and other inflammatory conditions.

Further research is warranted to fully elucidate the therapeutic potential of this compound, including comprehensive preclinical toxicology studies and the identification of predictive biomarkers to select patients who are most likely to respond to treatment.

References

  • Mihaly, S. R., Ninomiya-Tsuji, J. (2012). The role of the TAK1 signaling pathway in cell death. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(11), 2179-2184. [Link]

  • Totzke, J., Gurbani, D., Raphemot, R., Hughes, P. F., Bodo, J., Krayem, M., ... & Glick, M. (2017). The clinical-stage TAK1 inhibitor takinib is a potent inhibitor of the NF-κB and MAPK pathways in AML cells and is efficacious in a murine model of AML. Leukemia, 31(7), 1647-1651. [Link]

  • Sakurai, H. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Trends in Pharmacological Sciences, 33(10), 522-530. [Link]

  • Singh, A., & Choi, B. Y. (2017). The role of TGF-β-activated kinase 1 (TAK1) in inflammatory and cancerous diseases. Pharmacology & Therapeutics, 172, 120-131. [Link]

  • Tan, L., Gurbani, D., Weisberg, E. L., Jones, D. S., Rao, S., Li, K., ... & Gray, N. S. (2015). Discovery of a potent and selective TAK1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(23), 5579-5582. [Link]

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a robust framework for the comprehensive evaluation of the aqueous solubility and chemical stability of the novel compound, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. The imidazo[4,5-b]pyridine core is a well-established scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2][3] The propargyl alcohol substituent introduces unique chemical properties that necessitate a thorough physicochemical characterization to inform downstream drug development processes. This document outlines detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, as well as a comprehensive stability testing plan based on the International Council for Harmonisation (ICH) guidelines.[4] The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the critical data needed to assess the viability of this compound as a potential therapeutic agent.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a key heterocyclic motif in modern drug discovery, exhibiting a wide spectrum of pharmacological activities.[5] Its structural resemblance to purines allows it to interact with a variety of enzymes and receptors, leading to therapeutic effects spanning from anticancer to antiviral and anti-inflammatory applications.[6][7] The specific compound of interest, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, incorporates a propargyl alcohol group, a functional moiety known to participate in various chemical transformations and potentially contribute to the molecule's biological activity and metabolic profile.[8]

A comprehensive understanding of the solubility and stability of this molecule is paramount for its progression through the drug development pipeline. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[9] This guide provides the necessary experimental framework to rigorously assess these critical parameters.

Aqueous Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure of a compound's intrinsic solubility at equilibrium.[10][11]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer. This method is rapid and requires minimal compound, making it ideal for initial screening.[12][13]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Determination

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. This is a more time-consuming but also more accurate representation of a compound's true solubility.[14]

  • Sample Preparation: Add an excess amount of solid 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol to a series of vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution.

Data Presentation: Expected Solubility Profile
Parameter pH 2.0 pH 5.0 pH 7.4 pH 9.0
Kinetic Solubility (µM) Expected ValueExpected ValueExpected ValueExpected Value
Thermodynamic Solubility (µg/mL) Expected ValueExpected ValueExpected ValueExpected Value

Chemical Stability Assessment

Stability testing is crucial for identifying potential degradation pathways and establishing a shelf-life for the drug substance. The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[4]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[9][15] These studies help to elucidate the intrinsic stability of the molecule and identify likely degradation products.[9] A target degradation of 5-20% is generally considered optimal.[15]

Sources

Methodological & Application

Synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol: A Detailed Protocol for a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore, and the introduction of a propargyl alcohol moiety offers a versatile handle for further chemical modifications, such as click chemistry. This guide details a robust two-step synthetic route, commencing with the methylation of a 6-bromo-imidazo[4,5-b]pyridine precursor, followed by a palladium-catalyzed Sonogashira cross-coupling reaction. The protocol is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Introduction

Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their structural similarity to purines, allowing them to interact with a variety of biological targets. These scaffolds have been incorporated into molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The target molecule, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, features a propargyl alcohol group, a highly useful functional group in organic synthesis. This terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing a straightforward method for linking the imidazopyridine core to other molecules of interest.

This document outlines a reliable and reproducible synthesis protocol, divided into two main stages:

  • Synthesis of the key intermediate, 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.

  • Sonogashira coupling of the brominated intermediate with propargyl alcohol to yield the final product.

The causality behind the choice of reagents, catalysts, and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

Synthetic_Scheme 6-bromo-3H-imidazo[4,5-b]pyridine 6-bromo-3H-imidazo[4,5-b]pyridine 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine 6-bromo-3H-imidazo[4,5-b]pyridine->6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine Methylation (CH3I, Base) 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine->3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol Sonogashira Coupling (Propargyl alcohol, Pd/Cu catalyst)

Figure 1: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine

The initial step involves the selective N-methylation of the imidazole ring of a 6-bromo-imidazo[4,5-b]pyridine precursor. The choice of the starting material can vary, with 6-bromo-3H-imidazo[4,5-b]pyridine being a common choice. The methylation is typically achieved using an electrophilic methyl source, such as methyl iodide, in the presence of a base to deprotonate the imidazole nitrogen.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-bromo-3H-imidazo[4,5-b]pyridine≥97%Commercially Available
Methyl Iodide (CH₃I)≥99%Commercially AvailableLight-sensitive, handle with care.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableEnsure it is dry.
Tetra-n-butylammonium bromide (TBAB)≥98%Commercially AvailablePhase-transfer catalyst.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-3H-imidazo[4,5-b]pyridine (1.0 eq).

  • Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add potassium carbonate (K₂CO₃, 2.2 eq) and tetra-n-butylammonium bromide (TBAB, 0.15 eq).

  • Methylation: Cool the mixture in an ice bath (0 °C). Add methyl iodide (CH₃I, 1.6 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF.

  • Purification: The crude residue is purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and dichloromethane is typically effective to isolate the desired product, 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.

  • Characterization: The structure of the purified product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Part 2: Sonogashira Coupling for the Synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] In this step, the synthesized 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine is coupled with propargyl alcohol in the presence of a palladium catalyst and a copper(I) co-catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-bromo-3-methyl-3H-imidazo[4,5-b]pyridineAs synthesized in Part 1-
Propargyl alcohol≥99%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Commercially AvailableAir-sensitive, handle under inert gas.
Copper(I) Iodide (CuI)≥98%Commercially AvailableLight-sensitive.
Triethylamine (Et₃N)≥99.5%Commercially AvailableShould be distilled and stored over KOH.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse a dry, degassed solvent.
Saturated aqueous ammonium chloride (NH₄Cl)-Prepare in-houseFor quenching.
Brine (saturated aqueous NaCl)-Prepare in-houseFor washing.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying.
Experimental Protocol

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Dissolve 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine in degassed THF/Et3N setup2 Add Pd(PPh3)4 and CuI setup1->setup2 setup3 Degas the mixture setup2->setup3 reaction1 Add propargyl alcohol setup3->reaction1 reaction2 Stir at room temperature for 16-24 hours reaction1->reaction2 workup1 Quench with saturated NH4Cl reaction2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with brine, dry over MgSO4 workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify Purify by column chromatography workup4->purify

Figure 2: Workflow for the Sonogashira coupling reaction.

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using Schlenk techniques.

  • Reaction Vessel: In a Schlenk flask, combine 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Base: Add a degassed mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.

  • Addition of Alkyne: To the stirred mixture, add propargyl alcohol (1.2 eq) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Quenching: After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Copper(I) Iodide: Copper salts can be harmful if ingested. Avoid inhalation of dust.

  • Methyl Iodide: Methyl iodide is a known carcinogen and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[2][3] It is crucial to monitor the reaction temperature, especially during the initial stages. For larger-scale reactions, controlled addition of one of the coupling partners may be necessary to manage any potential exotherm.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in methylation Incomplete deprotonation or moisture in the reaction.Ensure the use of anhydrous solvent and base. Increase the amount of base slightly.
Formation of multiple methylated isomers Non-selective methylation.Purification by column chromatography should separate the isomers. The N-3 methylation is generally favored.
Low yield in Sonogashira coupling Inactive catalyst, insufficient degassing, or presence of oxygen.Use fresh catalyst and ensure all solvents are thoroughly degassed. Maintain a positive pressure of inert gas throughout the reaction.
Formation of Glaser coupling byproduct (diyne) Presence of oxygen leading to homocoupling of the alkyne.Rigorous exclusion of air is critical. Copper-free Sonogashira conditions can be explored if this is a persistent issue.[1]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. By following the detailed steps for the methylation of the imidazo[4,5-b]pyridine core and the subsequent Sonogashira coupling, researchers can access this valuable building block for further elaboration in their drug discovery and development programs. Adherence to the safety precautions and troubleshooting guidelines will contribute to the successful and safe execution of this synthesis.

References

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
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  • Anusha, S., et al. (2016). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 6(3), 1-8.
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Application Notes and Protocols for Kinase Inhibitor Assays: Featuring 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibition

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows compounds derived from this scaffold to interact with the ATP-binding sites of a wide array of protein kinases.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[5] Derivatives of the imidazo[4,5-b]pyridine scaffold have been successfully developed as inhibitors of various kinases, including Aurora kinases, Mixed-Lineage Kinase 3 (MLK3), and AKT, demonstrating their therapeutic potential.[6][7][8][9]

This application note focuses on 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol , a novel derivative of this promising scaffold. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in robust kinase inhibitor assays. We will detail protocols for both biochemical and cell-based assays to characterize its inhibitory activity against a representative serine/threonine kinase, herein referred to as "Kinase X" for illustrative purposes. The principles and methodologies described are broadly applicable to a range of kinases that may be targeted by this compound class.

Compound Profile: 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Parameter Information
IUPAC Name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
Molecular Formula C10H9N3O
Structure (Hypothetical structure based on name)
Solubility To be determined empirically. A starting stock solution in 100% DMSO is recommended.
Storage Store as a lyophilized powder at -20°C for long-term stability.[10] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[10]

SECTION 1: BIOCHEMICAL ASSAY FOR KINASE INHIBITION

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.[5] These assays measure the catalytic activity of the kinase in a controlled in vitro environment.[11] We will describe a luminescence-based assay that quantifies ATP consumption, a direct consequence of kinase activity.

Principle of the Luminescence-Based Kinase Assay (Kinase-Glo™)

The Kinase-Glo™ assay is a homogeneous method that measures the amount of ATP remaining in a solution following a kinase reaction.[12] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[12] In the presence of an effective kinase inhibitor, kinase activity is reduced, less ATP is consumed, and the resulting luminescent signal is higher.[11][13] This inverse relationship between kinase activity and luminescence provides a robust method for quantifying inhibitor potency.

cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase X ADP ADP Kinase->ADP Substrate Peptide Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor Test Compound Inhibitor->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate ADP->Phospho_Substrate Phosphorylation Remaining_ATP Remaining ATP Luciferase Luciferase (Kinase-Glo™ Reagent) Remaining_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1. Workflow for a luminescence-based kinase inhibitor assay.

Protocol 1: Luminescence-Based Biochemical Kinase Assay

This protocol is designed for a 384-well plate format, suitable for determining the IC50 value of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The optimal buffer composition should be determined for the specific kinase being assayed.

  • Kinase X Solution: Dilute the purified Kinase X enzyme in kinase buffer to a 2X final concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically consuming 10-30% of the ATP).

  • Substrate/ATP Mix: Prepare a 4X solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.[14]

  • Test Compound Dilution Series:

    • Prepare a 10 mM stock solution of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol in 100% DMSO.

    • Create a serial dilution series of the compound in 100% DMSO.

    • Further dilute this series in kinase buffer to create a 4X final concentration working solution. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.[15]

  • Kinase-Glo™ Reagent: Prepare the Kinase-Glo™ reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Compound Addition: Add 5 µL of the 4X test compound working solution to the wells of a 384-well plate. Include wells for a positive control (no inhibitor, maximum kinase activity) and a negative control (no enzyme, background signal), both containing the same final DMSO concentration.

  • Enzyme Addition: Add 10 µL of the 2X Kinase X solution to all wells except the negative control wells. Add 10 µL of kinase buffer to the negative control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[16]

  • Initiate Kinase Reaction: Add 5 µL of the 4X Substrate/ATP mix to all wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ATP Detection: Add 20 µL of the prepared Kinase-Glo™ reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

3. Data Analysis:

  • Normalization: Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Signalcompound - Signalno enzyme) / (Signalno inhibitor - Signalno enzyme))

  • IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

SECTION 2: CELL-BASED ASSAY FOR KINASE INHIBITION

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a cellular environment.[17] These assays measure the inhibition of a specific phosphorylation event in a signaling pathway downstream of the target kinase.

Principle of the TR-FRET Cell-Based Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for detecting protein-protein interactions and post-translational modifications in cell lysates.[18][19] To measure the inhibition of Kinase X, we can quantify the phosphorylation of its downstream substrate, "Substrate Y". The assay uses two antibodies: one that recognizes the total Substrate Y protein, labeled with a donor fluorophore (e.g., Europium cryptate), and another that specifically recognizes the phosphorylated form of Substrate Y, labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the phosphorylated Substrate Y, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).[11] Inhibition of Kinase X by the test compound will lead to a decrease in phosphorylated Substrate Y, resulting in a reduced FRET signal.

cluster_cellular Cellular Treatment cluster_detection TR-FRET Detection in Lysate Cells Cells expressing Kinase X and Substrate Y Lysis Cell Lysis Cells->Lysis Inhibitor Test Compound Inhibitor->Cells Treatment Phospho_Substrate Phosphorylated Substrate Y Lysis->Phospho_Substrate FRET TR-FRET Signal Phospho_Substrate->FRET Proximity-induced Donor_Ab Donor Ab (anti-Total Y) Donor_Ab->Phospho_Substrate Acceptor_Ab Acceptor Ab (anti-Phospho Y) Acceptor_Ab->Phospho_Substrate

Figure 2. Principle of a cell-based TR-FRET assay for kinase inhibition.

Protocol 2: TR-FRET Cell-Based Kinase Inhibition Assay

This protocol assumes the use of a cell line that endogenously or exogenously expresses Kinase X and its substrate, Substrate Y.

1. Cell Culture and Plating:

  • Culture the selected cell line under standard conditions.

  • Harvest the cells and plate them in a 384-well, tissue culture-treated plate at a predetermined optimal density.

  • Incubate the cells overnight to allow for attachment.

2. Compound Treatment:

  • Prepare a serial dilution of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol in cell culture medium.

  • Remove the culture medium from the plated cells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).

  • Incubate the cells with the compound for a specified period (e.g., 1-2 hours) to allow for cellular uptake and target engagement.

3. Cell Lysis:

  • After incubation, carefully remove the compound-containing medium.

  • Add the lysis buffer provided with the TR-FRET assay kit, supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on an orbital shaker for 10-15 minutes at room temperature to ensure complete lysis.[17]

4. TR-FRET Detection:

  • Transfer Lysate: Transfer the cell lysate to a new 384-well detection plate.

  • Antibody Addition: Add the pre-mixed TR-FRET antibody solution (containing both the donor and acceptor antibodies) to each well.

  • Incubation: Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 1-4 hours), protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

5. Data Analysis:

  • Calculate HTRF Ratio: Calculate the HTRF ratio for each well: HTRF Ratio = (EmissionAcceptor / EmissionDonor) * 10,000

  • Normalization: Normalize the data using vehicle-treated controls (maximum signal) and a control with a known potent inhibitor or no lysate (background).

  • IC50 Determination: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the cellular IC50 value.

Expected Data and Interpretation

The successful execution of these protocols will yield quantitative data on the inhibitory potency of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol.

Table 1: Representative Data Summary

Parameter Biochemical Assay (Kinase X) Cell-Based Assay (Kinase X Pathway)
IC50 To be determined (e.g., 50 nM)To be determined (e.g., 200 nM)
Hill Slope ~1.0~1.0
Max Inhibition >95%>90%

A potent inhibitor will exhibit a low IC50 value in the biochemical assay. A corresponding low IC50 value in the cell-based assay indicates that the compound can effectively penetrate the cell membrane, engage its target in the complex cellular milieu, and inhibit the downstream signaling pathway. A significant rightward shift in the cellular IC50 compared to the biochemical IC50 may suggest poor cell permeability, efflux by cellular transporters, or compound metabolism.

Troubleshooting and Best Practices

  • Assay Window: Ensure a robust assay window (signal-to-background ratio) for reliable data. This can be optimized by adjusting enzyme, substrate, and ATP concentrations.

  • DMSO Tolerance: Always determine the tolerance of both the biochemical and cellular assays to DMSO to avoid solvent-induced artifacts.[15]

  • Compound Interference: Test compounds can sometimes interfere with the assay detection system (e.g., by quenching fluorescence). It is advisable to run counter-screens to identify and exclude such compounds.[16]

  • IC50 vs. Ki: While IC50 values are useful for comparing inhibitor potency under specific assay conditions, the inhibitor constant (Ki) is a more universal measure of affinity.[14] For ATP-competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the ATP concentration and its Km are known.[14]

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the inhibitory activity of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency, cellular efficacy, and potential as a therapeutic agent. The adaptability of these assay principles allows for their application to a wide range of kinase targets, facilitating the exploration of the full pharmacological potential of this promising imidazo[4,5-b]pyridine derivative.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Breitkopf, S. B., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Choi, S. W., et al. (2024, March 15). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. [Link]

  • Al-Said, M. S., et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]

  • Yu, Y., et al. (2016, July 14). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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  • Lead Sciences. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Lead Sciences. [Link]

  • MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. [Link]

  • Mini-Reviews in Organic Chemistry. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]

  • Bavetsias, V., et al. (2010). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]

  • ACS Publications. (2011). Imidazo[4,5- b]Pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • PubMed Central. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]

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Application Notes and Protocols for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives in Oncology

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1] This has led to its exploration as a core component of various bioactive molecules.[1] Within the realm of oncology, derivatives of imidazo[4,5-b]pyridine have demonstrated significant potential as anticancer agents, exhibiting a range of cytotoxic and cytostatic effects across diverse cancer cell lines.[2][3] These compounds have been shown to modulate key signaling pathways implicated in tumorigenesis and progression, including those involving protein kinases, cell cycle regulation, and apoptosis.[1][4]

This document provides a comprehensive guide for the initial investigation of a novel derivative, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol , in cancer cell lines. The protocols outlined herein are designed to establish a foundational understanding of the compound's biological activity, including its effects on cell viability, apoptosis, and cell cycle progression. Further mechanistic studies can be designed based on the initial findings from these core assays.

Hypothesized Mechanisms of Action

Based on existing literature for related imidazo[4,5-b]pyridine derivatives, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol may exert its anticancer effects through various mechanisms. These include, but are not limited to:

  • Kinase Inhibition: A significant number of imidazo[4,5-b]pyridine derivatives function as kinase inhibitors.[1] Key oncogenic kinases such as PI3K, Akt, and cyclin-dependent kinases (CDKs) are potential targets.[4][5][6] Inhibition of these pathways can disrupt cell growth, proliferation, and survival signals.

  • Induction of Apoptosis: By modulating pro- and anti-apoptotic proteins, the compound may trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.

  • Cell Cycle Arrest: The compound could interfere with the cell cycle machinery, causing cells to arrest at specific checkpoints (e.g., G1/S or G2/M), thereby preventing their proliferation.[7]

The following experimental workflow is proposed to systematically evaluate these potential activities.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation A Compound Preparation & Solubilization C Cell Viability Assay (e.g., MTT) A->C B Cell Line Selection B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Treat cells at IC50 F Cell Cycle Analysis (PI Staining) D->F Treat cells at IC50 G Western Blot Analysis D->G Treat cells at IC50 H Synthesize Findings & Propose Mechanism E->H F->H G->H

Caption: Proposed experimental workflow for evaluating the anticancer properties of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol.

PART 1: Cell Viability and Cytotoxicity Assessment

The initial step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation.[8] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for subsequent mechanistic studies.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM). Create a series of dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Lines MCF-7 (breast), HCT116 (colon), K562 (leukemia)
Seeding Density 5,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Endpoint Absorbance at 570 nm

PART 2: Investigation of Apoptotic Induction

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay is essential.[9] The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose.[10]

G cluster_0 Cell States A Live Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) A->B Phosphatidylserine exposure C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) B->C Loss of membrane integrity D Necrotic Cells (Annexin V-, PI+)

Caption: Differentiation of cell populations in an Annexin V/PI apoptosis assay.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[11] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.[10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Treated and control cells

  • PBS (calcium- and magnesium-free)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Parameter Description
Treatment IC50 concentration of the compound for 24 hours
Detection Annexin V-FITC (early apoptosis), Propidium Iodide (late apoptosis/necrosis)
Instrumentation Flow Cytometer
Data Output Dot plot with four quadrants representing live, early apoptotic, late apoptotic, and necrotic cells

PART 3: Cell Cycle Analysis

To investigate if the compound affects cell proliferation by altering cell cycle progression, flow cytometric analysis of DNA content is performed.[12]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Fixation: Wash the cells with PBS and fix by adding cold 70% ethanol dropwise while vortexing.[14] Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI and RNase A in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.[15]

Parameter Description
Treatment IC50 concentration of the compound for 24 hours
Stain Propidium Iodide (intercalates with DNA)
Instrumentation Flow Cytometer
Data Output Histogram of DNA content to quantify cells in G0/G1, S, and G2/M phases

PART 4: Preliminary Mechanistic Insights via Western Blotting

Based on the results from the apoptosis and cell cycle assays, western blotting can provide initial insights into the molecular mechanisms involved.[16][17] For instance, if apoptosis is induced, key proteins in the apoptotic pathway can be examined.

Protocol 4: Western Blot Analysis of Apoptotic and Cell Cycle Markers

Procedure:

  • Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Potential Target Proteins:

Pathway Target Proteins Rationale
Apoptosis Cleaved Caspase-3, PARP, Bcl-2, BaxTo confirm the activation of the apoptotic cascade.
Cell Cycle Cyclin D1, Cyclin B1, p21, p27To investigate the molecular basis of cell cycle arrest.
Kinase Signaling p-Akt, Akt, p-ERK, ERKTo screen for effects on common pro-survival signaling pathways.[5][6]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial evaluation of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol as a potential anticancer agent. The data generated from these experiments will establish its cytotoxic efficacy and provide foundational knowledge regarding its mechanism of action, specifically its ability to induce apoptosis and/or cause cell cycle arrest. Positive findings from this initial screening phase would warrant more in-depth mechanistic studies, such as kinase profiling assays, to identify specific molecular targets and further validate its therapeutic potential.

References

  • Al-Salahi, R., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 86-96. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Kwiecień, H., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4984. Available at: [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3215. Available at: [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 214-224. Available at: [Link]

  • Addie, M., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5231-5244. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Cancer Institute. (2009). Evaluation using Western Blot. Retrieved from [Link]

  • MDPI. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

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Application Notes and Protocols for the Experimental Evaluation of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Scaffolds

The imidazo[4,5-b]pyridine core, a fused heterocyclic system, is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines.[1] This resemblance allows these derivatives to interact with a wide array of biological targets, often by acting as ATP-competitive inhibitors in the active sites of enzymes.[1] Consequently, this scaffold has been successfully exploited to develop a diverse range of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.[2] Notably, imidazo[4,5-b]pyridine derivatives have shown promise as potent inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and Bruton's tyrosine kinase (BTK), making them attractive candidates for anticancer drug development.[3][4][5] Furthermore, their biological activity extends to antimicrobial and antiviral applications.[2][6]

This guide provides a comprehensive framework for the preclinical evaluation of novel imidazo[4,5-b]pyridine derivatives, outlining a logical progression of experiments from initial characterization to in vivo efficacy studies. The protocols provided herein are intended to serve as a detailed starting point for researchers, and they should be adapted and optimized based on the specific properties of the compounds under investigation and the biological questions being addressed.

Section 1: Foundational Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to the drug discovery process, as these characteristics significantly influence its pharmacokinetic and pharmacodynamic behavior.[7][8] Poor solubility, for instance, can lead to low bioavailability and hinder the development of a viable drug candidate.[2]

Aqueous Solubility Assessment

Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution in the body. Compounds with low solubility are often challenging to formulate for oral administration and may exhibit poor bioavailability.[8] Two common methods for assessing solubility are kinetic and thermodynamic solubility testing.[2]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Add an excess amount of the solid imidazo[4,5-b]pyridine derivative to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

  • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Lipophilicity Determination (LogP/LogD)

Causality: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key factor influencing a drug's ability to cross biological membranes.[8] An optimal lipophilicity range is often sought to balance membrane permeability with aqueous solubility.

Protocol: Lipophilicity Measurement (RP-HPLC)

  • Develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column.

  • Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Inject a solution of the imidazo[4,5-b]pyridine derivative onto the column for each mobile phase composition and record the retention time.

  • Calculate the capacity factor (k) for each measurement.

  • Determine the LogP or LogD value by extrapolating the retention data to 100% aqueous mobile phase. This can be done by plotting the logarithm of the capacity factor against the percentage of the organic solvent in the mobile phase.

Table 1: Physicochemical Properties of a Hypothetical Imidazo[4,5-b]pyridine Derivative

PropertyMethodResultInterpretation
Thermodynamic SolubilityShake-Flask15 µg/mLModerately soluble; may require formulation strategies for in vivo studies.
Lipophilicity (LogD at pH 7.4)RP-HPLC2.8Within the desirable range for oral drug candidates.
Chemical Stability (in PBS at 37°C)HPLCt1/2 > 48 hoursStable under physiological conditions.

Section 2: In Vitro Biological Evaluation: A Hierarchical Approach

The in vitro assessment of imidazo[4,5-b]pyridine derivatives should follow a logical and hierarchical workflow, starting with broad screening for cellular activity and progressing to more specific mechanistic studies.

experimental_workflow A Initial Physicochemical Characterization (Solubility, Lipophilicity, Stability) B Primary Screening: Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B Compound is soluble and stable C Target Identification & Validation (e.g., Kinase Inhibition Assays) B->C Potent cytotoxic/antiproliferative activity observed D Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) C->D On-target activity confirmed E In Vitro ADME/Tox Profiling (e.g., Caco-2, Ames Test) D->E Favorable cellular mechanism identified F Lead Candidate Selection for In Vivo Studies E->F Acceptable ADME/Tox profile

Caption: A hierarchical workflow for the in vitro evaluation of imidazo[4,5-b]pyridine derivatives.

Primary Screening: Cell Viability and Cytotoxicity Assays

Causality: Cell viability assays are crucial for determining the cytotoxic or antiproliferative effects of the imidazo[4,5-b]pyridine derivatives against cancer cell lines or microbial strains.[9] These assays measure various cellular parameters, such as metabolic activity or ATP content, to infer the number of viable cells.[9]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Plate Preparation: Prepare a 96-well opaque-walled plate with cells in 100 µL of culture medium per well. Include control wells with medium only for background measurement.[12]

  • Compound Treatment: Add the imidazo[4,5-b]pyridine derivatives at various concentrations to the experimental wells and incubate for the desired duration.[13]

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[12]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and allow the luminescent signal to stabilize by incubating at room temperature for 10 minutes.[12]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 values as described for the MTT assay.

Target Engagement: Kinase Inhibition Assays

Causality: Since many imidazo[4,5-b]pyridine derivatives function as kinase inhibitors, it is essential to confirm their activity against the intended target kinase(s).[1] The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1]

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the imidazo[4,5-b]pyridine inhibitor at various concentrations in a total volume of 5 µL.[14] Include appropriate controls (no inhibitor, no enzyme).

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based detection of the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[14]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.

Table 2: In Vitro Biological Activity of a Hypothetical Imidazo[4,5-b]pyridine Derivative

AssayCell Line/TargetIC50 (µM)
Cell Viability (MTT)MCF-7 (Breast Cancer)0.5
Cell Viability (MTT)HCT116 (Colon Cancer)1.2
Kinase Inhibition (ADP-Glo)CDK9/Cyclin T10.08
Kinase Inhibition (ADP-Glo)Aurora Kinase A> 10
Elucidating the Mechanism of Action: Western Blot Analysis

Causality: To understand the cellular effects of the imidazo[4,5-b]pyridine derivatives, it is important to investigate their impact on downstream signaling pathways. Western blotting is a powerful technique for detecting and quantifying the expression levels of specific proteins.[3] For example, if a compound inhibits CDK9, one would expect to see a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cancer cells with the imidazo[4,5-b]pyridine derivative at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Section 3: In Vivo Efficacy Assessment

Promising imidazo[4,5-b]pyridine derivatives identified from in vitro studies should be evaluated for their anticancer efficacy in vivo using animal models, such as human tumor xenografts in immunodeficient mice.[12]

in_vivo_workflow A Tumor Cell Implantation (Subcutaneous or Orthotopic) B Tumor Growth and Animal Randomization A->B C Treatment with Imidazo[4,5-b]pyridine Derivative or Vehicle B->C D Monitoring of Tumor Volume and Animal Well-being C->D E Endpoint Analysis (Tumor Weight, Biomarkers) D->E

Caption: A generalized workflow for in vivo efficacy studies using xenograft models.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[15]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[16]

  • Drug Administration: Administer the imidazo[4,5-b]pyridine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Monitoring: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight and overall health of the animals throughout the study.[16]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors. Measure the final tumor weight and collect tissues for further analysis (e.g., biomarker studies).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to evaluate the in vivo efficacy of the compound.

Section 4: Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[17]

In Vitro Permeability: Caco-2 and PAMPA Assays

Causality: The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of orally administered drugs.[18] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, higher-throughput alternative for assessing passive permeability.[19]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: Add the imidazo[4,5-b]pyridine derivative to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) for A-to-B transport.[18] To assess active efflux, also measure the B-to-A transport.

  • Data Analysis: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters like P-glycoprotein.

Genotoxicity: The Ames Test

Causality: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[9] A positive result indicates that the compound may be a carcinogen.

Protocol: Ames Test

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).[9]

  • Exposure: Expose the bacterial strains to various concentrations of the imidazo[4,5-b]pyridine derivative in the presence and absence of a metabolic activation system (S9 mix from rat liver).[20]

  • Selection: Plate the treated bacteria on a histidine-deficient agar medium.[9]

  • Colony Counting: After incubation, count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

The experimental design for testing imidazo[4,5-b]pyridine derivatives should be a systematic and multi-faceted process. By following the structured approach outlined in these application notes, from fundamental physicochemical characterization to in vivo efficacy and early safety assessment, researchers can efficiently and effectively evaluate the therapeutic potential of this promising class of compounds. The detailed protocols provided serve as a robust starting point, and their careful implementation, coupled with thoughtful data interpretation, will be instrumental in advancing novel imidazo[4,5-b]pyridine derivatives through the drug discovery pipeline.

References

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Application Notes and Protocols for Click Chemistry Reactions Involving 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Imidazopyridine Scaffolds in Modern Drug Discovery via Click Chemistry

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to purines allows it to interact with a wide range of biological targets, and derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The functionalization of this potent core with a reactive handle for bioorthogonal "click" chemistry opens up a vast landscape for the creation of novel bioconjugates, targeted therapeutics, and molecular probes.

This document provides detailed application notes and protocols for the use of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol , a terminal alkyne-functionalized imidazopyridine derivative, in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This versatile building block allows for the facile conjugation of the imidazopyridine moiety to a wide array of azide-containing molecules, including biomolecules, fluorescent dyes, and polyethylene glycol (PEG) chains.

Molecular Structure and Properties

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is a solid compound with the following key characteristics:

PropertyValue
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and alcohols

Proposed Synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

A plausible synthetic route to the title compound involves a Sonogashira cross-coupling reaction between a halogenated imidazopyridine precursor and propargyl alcohol. This method is a robust and widely used C-C bond-forming reaction.[4][5][6]

Synthetic_Scheme Precursor 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Catalyst Pd(PPh₃)₄, CuI Precursor->Catalyst Sonogashira Coupling Reagent Propargyl alcohol Reagent->Catalyst Product 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol Catalyst->Product Base Et₃N Base->Catalyst

Caption: Proposed synthetic workflow for the target compound.

Protocol: Synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

This protocol is based on standard Sonogashira coupling procedures.[5][7]

Materials:

  • 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

  • Propargyl alcohol

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and anhydrous Et₃N (2.0 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add propargyl alcohol (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is a versatile handle for CuAAC, a cornerstone of click chemistry.[8][9] This reaction enables the efficient and specific formation of a stable 1,2,3-triazole linkage between the imidazopyridine core and an azide-functionalized molecule.

CuAAC_Workflow Alkyne 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol Catalyst Cu(I) Source (e.g., CuSO₄/Sodium Ascorbate) Alkyne->Catalyst CuAAC Reaction Azide Azide-functionalized Molecule (R-N₃) Azide->Catalyst Product Imidazopyridine-Triazole Conjugate Catalyst->Product

Caption: General workflow for the CuAAC reaction.

Protocol: General Procedure for CuAAC with 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

This protocol is a general guideline and may require optimization for specific substrates.[10]

Materials:

  • 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (1.0 eq) and the azide-containing molecule (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by various methods depending on its properties. For small molecules, extraction with an organic solvent followed by column chromatography is common. For bioconjugates, purification may involve precipitation, dialysis, or size-exclusion chromatography.

Characterization of the Triazole Product

The formation of the 1,2,3-triazole ring can be confirmed by various spectroscopic methods.[11][12][13]

TechniqueExpected Observations
¹H NMR Appearance of a new singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the triazole proton. Disappearance of the terminal alkyne proton signal.
¹³C NMR Appearance of two new signals in the aromatic region corresponding to the triazole ring carbons.
FT-IR Disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹).
Mass Spectrometry Observation of the molecular ion peak corresponding to the expected mass of the triazole product.

Potential Applications in Drug Development and Research

The ability to conjugate the imidazo[4,5-b]pyridine scaffold to various molecules opens up numerous possibilities:

  • Targeted Drug Delivery: By clicking the imidazopyridine alkyne to an azide-functionalized targeting ligand (e.g., a peptide or antibody fragment), the resulting conjugate can be directed to specific cells or tissues, potentially increasing therapeutic efficacy and reducing off-target side effects.[14]

  • PROTACs and Molecular Glues: The imidazopyridine moiety can be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues to induce the degradation of pathogenic proteins.

  • Fluorescent Probes: Conjugation to a fluorescent dye can enable the visualization and tracking of the imidazopyridine's distribution in cells or in vivo.

  • Bioconjugation: The imidazopyridine alkyne can be used to label proteins, nucleic acids, and other biomolecules that have been metabolically or synthetically functionalized with an azide group.[15] This is valuable for studying biological processes and for the development of diagnostic tools.

Conclusion

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is a valuable and versatile building block for researchers in drug discovery, chemical biology, and materials science. The straightforward and highly efficient nature of the CuAAC reaction allows for the rapid generation of diverse and complex molecules from this imidazopyridine core. The protocols and application notes provided herein serve as a comprehensive guide to facilitate the use of this compound in creating innovative solutions for a wide range of scientific challenges.

References

  • Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. (2023). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). PubMed Central. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (n.d.). SciSpace. [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.). Arkat USA. [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. (2009). ResearchGate. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). PubMed Central. [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. (2024). PubMed. [Link]

  • Imidazole-based Cu(i)-catalyzed click polymerization of diazides and diynes under mild conditions. (n.d.). Royal Society of Chemistry. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. [Link]

  • Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.). ResearchGate. [Link]

  • Synthesis of Imidazole-1,2,3-Triazole Conjugates: Characterization, Antibiotic, and Anticancer Activity. (n.d.). African Journal of Biomedical Research. [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PubMed Central. [Link]

  • Raney Ni Catalyzed Azide-Alkyne Cycloaddition Reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles. (2022). PubMed Central. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace. [Link]

  • De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. (n.d.). PubMed Central. [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. (n.d.). Cusabio. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (2021). Sci-Hub. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). ACS Publications. [Link]

  • Functionalized Particles Designed for Targeted Delivery. (n.d.). MDPI. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. [Link]

  • 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! (2022). YouTube. [Link]

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Application Note: High-Throughput Screening of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol and its Analogs for Kinase-Modulating Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a multitude of biologically active agents.[1][2] This structural motif is a key component in compounds targeting a diverse range of protein families, including protein kinases, which are critical regulators of cellular processes.[3] Derivatives of this scaffold have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), mixed lineage kinase 3 (MLK3), and as modulators of the Wnt signaling pathway through inhibition of Glycogen Synthase Kinase 3 (GSK3).[4][5][6]

The specific compound, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, presents a unique combination of the imidazo[4,5-b]pyridine core and a propargyl alcohol functional group. This terminal alkyne moiety is of particular interest as it can act as a "warhead" for targeted covalent inhibition, forming a stable bond with nucleophilic residues like cysteine within the ATP-binding pocket of certain kinases. This application note provides a comprehensive guide for researchers and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign to elucidate the biological targets and therapeutic potential of this compound and its analogs.

Strategic Overview of the HTS Campaign

The primary objective is to identify and characterize the kinase targets of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. The campaign is structured as a multi-stage process, beginning with a broad primary screen to identify initial hits, followed by more focused secondary and tertiary assays to confirm activity, determine selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Characterization Compound_Prep Compound Library Preparation (Parent Compound & Analogs) Assay_Dev Assay Development (e.g., ADP-Glo™ for Kinase Panel) Primary_Screen Primary HTS (Single High Concentration) Assay_Dev->Primary_Screen Hit_Triage Hit Triage & Selection Primary_Screen->Hit_Triage Identify Initial Hits Dose_Response Dose-Response (IC50) Hit_Triage->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., HTRF®) Dose_Response->Orthogonal_Assay Selectivity Kinome Selectivity Profiling Orthogonal_Assay->Selectivity Confirm Validated Hits MoA Mechanism of Action Studies (Covalent vs. Reversible) Selectivity->MoA Cellular_Assay Cell-Based Assays (Target Engagement & Phenotype) MoA->Cellular_Assay Lead_Opt Lead Optimization Cellular_Assay->Lead_Opt Advance to Lead Optimization MoA_Diagram cluster_0 Reversible Inhibition cluster_1 Covalent Inhibition E_I Enzyme + Inhibitor EI_Complex [Enzyme-Inhibitor] E_I->EI_Complex k_on / k_off Washout_R Washout (Dilution) EI_Complex->Washout_R Activity_R Activity Recovers Washout_R->Activity_R E_I_C Enzyme + Inhibitor EI_Complex_C [Enzyme...Inhibitor] E_I_C->EI_Complex_C k_on / k_off EI_Covalent Enzyme-Inhibitor EI_Complex_C->EI_Covalent k_inact Washout_C Washout (Dilution) EI_Covalent->Washout_C Activity_C No Activity Recovery Washout_C->Activity_C

Figure 2: Conceptual diagram illustrating reversible versus covalent inhibition.

Protocol 4: Kinome-wide Selectivity Profiling

1. Rationale: To assess the therapeutic window and potential off-target effects, it is essential to profile the compound against a large panel of kinases.

2. Methodology:

  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology).

  • Screen at a fixed concentration (e.g., 1 µM) against the largest available panel (>400 kinases).

  • The results are typically reported as percent of control, allowing for the identification of off-target kinases.

  • Follow-up with IC50 determinations for any significant off-target hits.

Conclusion and Future Directions

This application note outlines a systematic HTS approach to characterize the kinase inhibitory activity of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. By following this workflow, researchers can efficiently identify primary kinase targets, determine potency and selectivity, and gain initial insights into the mechanism of action. Positive outcomes from this campaign, such as the discovery of a potent and selective inhibitor for a therapeutically relevant kinase, would warrant progression into cell-based assays to confirm target engagement and functional effects, ultimately paving the way for lead optimization and preclinical development.

References

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Kim, H. Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130497. Available at: [Link]

  • Vidugirienė, J., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 295-304. Available at: [Link]

  • Choi, Y., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 103, 129652. Available at: [Link]

  • Dou, D., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8889-8908. Available at: [Link]

  • Kankala, S., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 60-68. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Available at: [Link]

  • Howard, S., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5168-5179. Available at: [Link]

  • PubChem. (n.d.). 3-methyl-3h-imidazo[4,5-b]pyridin-6-ol. Compound Summary. Available at: [Link]

  • Auld, D. S., et al. (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Service Page. Available at: [Link]

  • Dou, D., et al. (2023). Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8889-8908. Available at: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Annual Review of Biochemistry, 80, 521-540. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. IJPBS, 8(3), 841-849. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Sonogashira cross-coupling reaction. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your experimental outcomes.

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][2] The successful synthesis of its derivatives is therefore of high importance. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am performing the Sonogashira coupling between 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine and propargyl alcohol, but I am observing very low conversion to the desired product. What are the likely causes and how can I fix this?

Answer: Low or no yield in a Sonogashira coupling involving a nitrogen-containing heterocycle like imidazopyridine is a common issue that can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Cause A: Catalyst Inactivation or Poisoning

The nitrogen atoms in the imidazo[4,5-b]pyridine ring system can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[3] This is a frequent problem when working with N-heterocyclic substrates.

Solutions:

  • Choice of Ligand: Standard phosphine ligands like PPh₃ may not be optimal. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[4] These ligands form more stable and highly active palladium complexes that are less susceptible to inhibition by the substrate.[4][5]

  • Increase Catalyst Loading: As a straightforward approach, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial catalyst deactivation. However, this should be a secondary option to choosing a more robust catalyst system.

  • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst, such as a palladacycle or a [DTBNpP]Pd(crotyl)Cl complex, can ensure the efficient generation of the active Pd(0) species and may offer greater resistance to poisoning.[6]

Potential Cause B: Inefficient Oxidative Addition

If you are using a 6-chloro precursor instead of 6-bromo or 6-iodo, the oxidative addition step (the first step in the palladium cycle) will be significantly slower. The reactivity of the halide is crucial: I > Br > Cl.[7]

Solutions:

  • Use a More Reactive Halide: If possible, synthesize the 6-iodo-3-methyl-3H-imidazo[4,5-b]pyridine starting material. This will dramatically increase the rate of the oxidative addition step.

  • Optimize for Aryl Chlorides: If you must use the 6-chloro derivative, a specialized catalyst system is required. Systems based on bulky, electron-rich ligands like those mentioned above are often necessary for the activation of aryl chlorides.[8]

Potential Cause C: Suboptimal Base or Solvent

The base plays a critical role in deprotonating the terminal alkyne and regenerating the catalyst. The solvent affects the solubility of reagents and the stability of catalytic intermediates.

Solutions:

  • Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure it is anhydrous and in sufficient excess (typically 2-3 equivalents). For challenging substrates, a stronger organic base or an inorganic base like K₂CO₃ or Cs₂CO₃ might be beneficial, depending on the solvent and catalyst system.[9]

  • Solvent Considerations: Aprotic polar solvents like DMF or NMP are common choices. However, ensuring they are thoroughly deoxygenated is critical. Toluene or dioxane are also effective. The choice of solvent can significantly impact reaction rates and yields.[7]

Issue 2: Significant Formation of Alkyne Homodimer (Glaser Coupling)

Question: My main byproduct is 2,4-hexadiyne-1,6-diol, the homocoupled dimer of propargyl alcohol. How can I prevent this side reaction?

Answer: The formation of a diyne is a classic side reaction in Sonogashira couplings, known as the Glaser or Glaser-Hay coupling.[10][11][12][13] This oxidative homocoupling is mediated by the copper(I) co-catalyst in the presence of oxygen.

Visualizing the Competing Pathways

The desired Sonogashira reaction and the undesired Glaser coupling compete for the copper acetylide intermediate.

competing_pathways cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Coupling ArX Ar-X (Imidazopyridine) Pd_Cycle Pd(0)/Pd(II) Cycle ArX->Pd_Cycle Transmetalation Alkyne R-C≡C-H (Propargyl Alcohol) CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide CuI Cu(I) CuI->CuAcetylide CuAcetylide->Pd_Cycle Transmetalation Dimer R-C≡C-C≡C-R (Byproduct) CuAcetylide->Dimer Oxidative Dimerization Product Ar-C≡C-R (Desired Product) Pd_Cycle->Product Oxidation Oxidant (O₂) Oxidation->Dimer Oxidative Dimerization

Figure 1. Competing Sonogashira and Glaser Pathways.

Solutions:

  • Rigorous Degassing: The most critical step is to remove all dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (30-60 minutes) before adding the catalysts and reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: If homocoupling persists, you can run the reaction without the copper(I) co-catalyst.[6] Copper-free Sonogashira reactions are well-established, though they may require higher temperatures, longer reaction times, or a more active palladium catalyst/ligand system to achieve comparable yields.[6]

  • Slow Addition of Alkyne: Adding the propargyl alcohol slowly via a syringe pump can help to keep its concentration low at any given time, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.

Issue 3: Dehalogenation of the Starting Material

Question: I am recovering the dehalogenated starting material, 3-methyl-3H-imidazo[4,5-b]pyridine, from my reaction mixture. What causes this?

Answer: Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings. It typically occurs when the reductive elimination step is slow, allowing for competing pathways such as protonolysis of the Ar-Pd-H intermediate, which can form from various sources.

Solutions:

  • Ensure Anhydrous Conditions: Water or other protic impurities can be a source of protons. Ensure all reagents and solvents are rigorously dried before use.

  • Choice of Base: Some amine bases, particularly those with β-hydrogens, can lead to the formation of palladium hydride species. Using a non-coordinating inorganic base like K₂CO₃ or a hindered amine base may reduce dehalogenation.

  • Increase Alkyne Concentration: A higher concentration of the alkyne can accelerate the desired transmetalation and subsequent reductive elimination, outcompeting the dehalogenation pathway. Consider using a slight excess of propargyl alcohol (e.g., 1.2-1.5 equivalents).

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group of propargyl alcohol?

A1: Generally, it is not necessary. The Sonogashira coupling is tolerant of a wide range of functional groups, including unprotected alcohols and amines.[6][14] The terminal alkyne C-H bond is significantly more acidic than the O-H bond, so the base will selectively deprotonate the alkyne. Protecting the alcohol would add unnecessary steps to the synthesis.

Q2: Which catalyst system is best for coupling with an imidazopyridine?

A2: For N-heterocyclic substrates like 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine, a robust catalyst system is recommended to avoid catalyst poisoning.[3] A good starting point would be a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃.[5] Alternatively, commercially available palladium pre-catalysts incorporating these ligands are excellent choices.

Q3: Why is a copper co-catalyst used, and can I run the reaction without it?

A3: The copper(I) co-catalyst (typically CuI) plays a crucial role in the traditional Sonogashira reaction. It reacts with the terminal alkyne and base to form a copper acetylide intermediate.[15] This intermediate then undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium complex. This allows the reaction to proceed under milder conditions (e.g., at room temperature).[16]

Yes, you can run the reaction without copper. These "copper-free" Sonogashira reactions are often preferred to avoid the alkyne homocoupling (Glaser coupling) side reaction.[6] However, they typically require more forcing conditions, such as higher temperatures or more reactive catalyst systems, to achieve good yields.

Q4: How can I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against a spot of your starting 6-halo-imidazo[4,5-b]pyridine. The product will be less polar than the starting material and should have a higher Rf value. A suitable eluent system might be ethyl acetate/hexane or dichloromethane/methanol. For more quantitative analysis, HPLC or LC-MS can be used to track the disappearance of starting material and the appearance of the product.

Recommended Starting Protocol

This protocol is a generalized starting point based on modern Sonogashira coupling methodologies for heteroaromatic substrates. Optimization may be required.

Experimental Workflow

workflow prep 1. Preparation - Dry glassware - Degas solvent reagents 2. Add Reagents - 6-Bromo-Imidazopyridine - Pd Catalyst & Ligand - CuI (if used) - Base (e.g., TEA) prep->reagents Under Inert Atm. alkyne 3. Add Alkyne - Propargyl Alcohol reagents->alkyne reaction 4. Reaction - Heat to 50-80°C - Monitor by TLC/LC-MS alkyne->reaction workup 5. Workup - Filter through Celite - Aqueous extraction reaction->workup purify 6. Purification - Column Chromatography workup->purify product Final Product purify->product

Figure 2. General Experimental Workflow for the Synthesis.
Step-by-Step Procedure:
  • Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq).

  • Catalyst and Reagents: Under a positive pressure of argon or nitrogen, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 6 mol%), copper(I) iodide (5 mol%), and a degassed solvent (e.g., dioxane or DMF, ~0.1 M concentration).

  • Add Base and Alkyne: Add the amine base (e.g., TEA, 3.0 eq) followed by propargyl alcohol (1.5 eq).

  • Reaction: Heat the mixture to a temperature between 60-80 °C. Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol.

Optimized Reaction Parameters (Literature Examples for N-Heterocycles)
ParameterCondition 1 (Standard)Condition 2 (Copper-Free)Condition 3 (For Aryl Chlorides)Reference
Pd Source Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)[7][9]
Ligand PPh₃ (4-10 mol%)P(t-Bu)₃ (4-6 mol%)SPhos (4-6 mol%)[5][8]
Co-catalyst CuI (3-10 mol%)NoneNone[6][15]
Base TEA or DIPEA (2-3 eq)Cs₂CO₃ (2 eq)K₃PO₄ (2 eq)[9]
Solvent DMF, Dioxane, or THFToluene or DioxaneDioxane or Toluene[7]
Temperature RT to 60 °C80 - 110 °C100 - 120 °C[6][9]
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

  • Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Available from: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available from: [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Available from: [Link]

  • Kim, D., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129652. Available from: [Link]

  • Krasutsky, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4592-4595. Available from: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available from: [Link]

  • Sharma, R., & Rawal, R. K. (2021). Nickel catalysts in Sonogashira coupling reactions. Organic & Biomolecular Chemistry, 19(18), 4016-4034. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]

  • Bédard, A.-C., & Collins, S. K. (2015). Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave. Molecules, 20(4), 5276-5288. Available from: [Link]

  • Anjana, K., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5153-5178. Available from: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available from: [Link]

  • Shang, M., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 552(7685), 395-400. Available from: [Link]

  • Marion, N., & Nolan, S. P. (2008). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Angewandte Chemie International Edition, 47(34), 6330-6333. Available from: [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Angewandte Chemie International Edition, 48(38), 6954-6971. Available from: [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes Scaffolds. University of Southampton ePrints. Available from: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3232. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Available from: [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151-5169. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Available from: [Link]

  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Available from: [Link]

  • Cusabio. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Available from: [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Royal Society of Chemistry. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Available from: [Link]

  • Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Available from: [Link]

  • Re-I, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6033-6053. Available from: [Link]

  • Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica, 5(6), 339-340. Available from: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]

  • Wikipedia. (2023). Glaser coupling. Available from: [Link]

  • MDPI. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. By understanding the causality behind experimental observations, you can effectively troubleshoot your reactions and optimize your synthetic route.

I. Overview of the Synthetic Pathway

The synthesis of the target molecule typically involves a Sonogashira cross-coupling reaction between a 6-halo-3-methyl-3H-imidazo[4,5-b]pyridine intermediate and propargyl alcohol. The key steps and potential points for side product formation are illustrated below.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Sonogashira Coupling 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine 5-bromo-2,3-diaminopyridine->6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine Cyclization Acetic_Anhydride Acetic Anhydride / Acid Acetic_Anhydride->6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine->6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine N-Methylation Methylating_Agent Methylating Agent (e.g., MeI) Methylating_Agent->6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine Target_Molecule 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine->Target_Molecule Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Target_Molecule Pd_Catalyst Pd Catalyst / Cu(I) / Base Pd_Catalyst->Target_Molecule

Caption: General synthetic route to the target molecule.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a step-by-step guide to identify and mitigate the formation of side products.

Problem 1: Multiple Spots on TLC/LC-MS after N-methylation of the Imidazo[4,5-b]pyridine Core

Observation: After the N-methylation step of 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, you observe multiple product spots on your TLC plate or several peaks with the same mass in your LC-MS analysis.

Probable Cause: Formation of Regioisomers.

The alkylation of the imidazo[4,5-b]pyridine ring is often not selective and can lead to a mixture of N-alkylated products.[1] The nitrogen atoms at positions 1, 3, and 4 are all potential sites for methylation.

  • N3-isomer (Desired Product): 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine

  • N1-isomer: 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine

  • N4-isomer: 6-bromo-4-methyl-4H-imidazo[4,5-b]pyridine

The reaction can lead to effects on the nitrogen at position 3 (N3) and position 4 (N4).[2] In some cases, all three regioisomers can be formed.[2]

N_Methylation_Isomers Start 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine + Methylating Agent N3_Isomer N3-Isomer (Desired) Start->N3_Isomer N1_Isomer N1-Isomer (Side Product) Start->N1_Isomer N4_Isomer N4-Isomer (Side Product) Start->N4_Isomer

Caption: Potential N-methylation regioisomers.

Troubleshooting and Mitigation:

  • Reaction Condition Optimization:

    • Base and Solvent: The choice of base and solvent can influence the regioselectivity. Using a milder base like K₂CO₃ in DMF is a common starting point.[2] Phase transfer catalysis conditions have also been employed. Experiment with different base/solvent combinations to optimize the yield of the desired N3 isomer.

    • Temperature: Running the reaction at a lower temperature may improve selectivity.

  • Purification:

    • Column Chromatography: Careful column chromatography on silica gel is often necessary to separate the isomers.[1] A gradient elution system, for example, with dichloromethane and methanol, may be effective.

    • Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective purification method.

  • Characterization to Confirm Isomer Structure:

    • 2D NMR Spectroscopy: Differentiating the isomers can be challenging with 1D NMR alone. Two-dimensional NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable.[2] For the desired N3-methyl isomer, a NOE correlation would be expected between the methyl protons and the proton at the C2 position of the imidazole ring. For the N4-methyl isomer, a NOE would be observed between the methyl protons and the proton at the C5 position of the pyridine ring.[2]

Isomer Expected Key NOE Correlation
N3-Methyl (Desired) Between N-CH₃ and C2-H
N1-Methyl Between N-CH₃ and C7-H
N4-Methyl Between N-CH₃ and C5-H
Problem 2: A Significant Amount of a Dimeric Byproduct is Observed in the Sonogashira Coupling Reaction

Observation: During the Sonogashira coupling of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine with propargyl alcohol, a significant byproduct with approximately double the mass of the propargyl alcohol is detected by LC-MS.

Probable Cause: Glaser-Hay Homocoupling of Propargyl Alcohol.

This is a classic side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[3][4] The terminal alkyne undergoes oxidative homocoupling to form a symmetrical 1,3-diyne.[5]

  • Side Product: Hexa-2,4-diyne-1,6-diol

Glaser_Coupling Propargyl_Alcohol 2 x Propargyl Alcohol Diyne Hexa-2,4-diyne-1,6-diol (Dimer) Propargyl_Alcohol->Diyne Catalyst Cu(I) Catalyst, O₂ Catalyst->Diyne

Caption: Glaser-Hay homocoupling of propargyl alcohol.

Troubleshooting and Mitigation:

  • Deoxygenate the Reaction Mixture: Rigorously degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use a Copper-Free Sonogashira Protocol: Several copper-free Sonogashira conditions have been developed to avoid homocoupling.[6] These often employ specific palladium catalysts and ligands that are active enough to not require a copper co-catalyst.

  • Control the Addition of Propargyl Alcohol: Adding the propargyl alcohol slowly to the reaction mixture can help to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.

  • Optimize Catalyst Loading: Use the minimum effective amount of the copper(I) catalyst.

Problem 3: Formation of an Isomeric Byproduct with the Same Mass as the Target Molecule

Observation: An impurity with the same mass as the desired product is detected, but it has a different retention time on HPLC and distinct NMR signals.

Probable Cause: Palladium-Catalyzed Isomerization of the Propargyl Alcohol Moiety.

Under certain conditions, palladium catalysts can promote the isomerization of propargyl alcohols to α,β-unsaturated aldehydes or ketones.[7][8]

  • Side Product: 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)propenal

Troubleshooting and Mitigation:

  • Choice of Palladium Catalyst and Ligands: The ligand environment around the palladium center can influence the likelihood of isomerization. Experiment with different phosphine ligands or consider pre-catalysts that are less prone to this side reaction.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Isomerization reactions often have a higher activation energy than the desired coupling.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the isomerized product.

III. Frequently Asked Questions (FAQs)

Q1: What are the potential impurities from the initial cyclization step to form the 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine core?

A1: The primary impurities from the cyclization of 5-bromo-2,3-diaminopyridine with an acetic acid equivalent can include:

  • Unreacted 5-bromo-2,3-diaminopyridine: This can be removed by aqueous workup or chromatography.

  • Mono-acetylated intermediate: Incomplete cyclization can leave a mono-acetylated diaminopyridine.

  • Over-acetylation: Acetylation of the imidazole nitrogen can occur if harsh conditions are used.

To minimize these, ensure the reaction goes to completion by monitoring with TLC and use appropriate stoichiometry of the cyclizing agent.

Q2: How can I effectively remove residual palladium catalyst from my final product?

A2: Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed for its removal:

  • Aqueous Workup with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to sequester the palladium.

  • Treatment with Activated Carbon: Stirring the product solution with activated carbon can effectively adsorb residual palladium.[9]

  • Silica Gel Chromatography: Often, the palladium catalyst and its byproducts will adhere strongly to the silica gel during column chromatography.

  • Palladium Scavengers: Commercially available scavenger resins can be used to selectively bind and remove palladium from the product solution.

Q3: My Sonogashira reaction is sluggish or does not go to completion. What should I check?

A3: Several factors can lead to a stalled Sonogashira reaction:

  • Catalyst Deactivation: Ensure your palladium catalyst is active. If using a Pd(II) pre-catalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.

  • Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction is properly deoxygenated.

  • Base: The choice and amount of base are crucial. Ensure you are using a suitable base (e.g., triethylamine, diisopropylamine) in sufficient quantity.

  • Solvent Quality: Use high-purity, anhydrous solvents.

  • Temperature: For less reactive aryl bromides, a higher temperature may be required.[10]

IV. References

  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Kandri Rodi, Y., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-8. [Link]

  • Periš, N., Bajić, M., & Hranjec, M. (2021). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 26(15), 4459. [Link]

  • Choudary, B. M., Sridhar, C., Sateesh, M., & Lakshmi Kantam, M. (2003). Layered double hydroxide supported nanopalladium catalyst for Heck, Suzuki, Sonogashira, and Stille coupling of chloroarenes. The Journal of organic chemistry, 68(5), 1736-1746.

  • Bio, M. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1769-1801. [Link]

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  • Zeinyeh, W., Pilmé, J., Radix, S., & Walchshofer, N. (2009). Regioselective N-alkylation of imidazo [4, 5-b] pyridine-4-oxide derivatives: an experimental and DFT study. Tetrahedron Letters, 50(16), 1828-1833.

  • Tao, Q., Zhang, H., Ye, R., Zhang, Y., Long, Y., & Zhou, X. (2024). Palladium-Catalyzed Synthesis of α-Alkynyl Ketones via Selective 1,3-Alkynyl Migration of α, γ-Disubstituted Allylic Alcohols. The Journal of Organic Chemistry, 89(19), 13208-13214. [Link]

  • Periš, N., Sedić, M., & Hranjec, M. (2023). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo [4, 5-b] Pyridine Derivatives. ChemMedChem, 18(14), e202300633. [Link]

  • Daugulis, O. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Synlett, 2011(13), 1939-1942. [Link]

  • Kozawa, Y., & Mori, M. (2002). Synthesis of different ring-size heterocycles from the same propargyl alcohol derivative by ligand effect on Pd (0). Tetrahedron letters, 43(8), 1499-1502.

  • Reddit. (2018). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Garcı́a-Garcı́a, P., & Gandon, V. (2011). Remote Functionalization by Pd-Catalyzed Isomerization of Alkynyl Alcohols. Angewandte Chemie International Edition, 50(25), 5588-5590. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Nishioka, K., Nishi, K., Nakaguma, A., Nakaguma, H., & Fujimoto, K. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1779. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Kandri Rodi, Y., ... & Essassi, E. M. (2022). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo [4, 5-b] pyridine. Crystallography Reports, 67(4), 584-589.

  • Reddy, K. S., & Singh, V. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC advances, 4(54), 28386-28408. [Link]

  • Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). Palladium-catalyzed cyclization of propargylic compounds. Tetrahedron, 59(35), 6801-6810.

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Van der Part, C. A., De Jong, R. L. P., & Van der Plas, H. C. (1983). NMR Studies on Imidines. III. 1 H and 13 C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. Magnetic Resonance in Chemistry, 21(9), 565-571.

  • Periš, N., Bajić, M., & Hranjec, M. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo [4, 5-b] Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(1), 226. [Link]

  • Park, J. C., Lee, J. Y., & Song, H. (2013). Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts. Chemical Communications, 49(51), 5763-5765. [Link]

  • Chemistry Solved. (2023, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. [Link]

  • Kumar, G. S., & Kumar, B. S. (2017). SYNTHESIS OF NOVEL IMIDAZO [4, 5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 7(2), 10-16.

  • Köcher, S., & Herrmann, W. A. (2002). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of organic chemistry, 67(12), 4185-4193.

  • da Silva, A. B., da Silva, A. C., de Souza, M. C. B., & da Silva, R. S. (2020). Photochemical regioselective C–H arylation of imidazo [1, 2-a] pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry, 44(25), 10255-10259. [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Karegoudar, P., Prasad, D. J., Ashok, M., Mahadevaswamy, M. P., Kumar, K. A., & Poojary, B. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo [4, 5-b] pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. BMC chemistry, 12(1), 1-14.

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Technical Support Center: Purification of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. It is designed for researchers, medicinal chemists, and process development professionals to navigate the common and nuanced challenges associated with isolating this polar, basic heterocyclic compound.

Understanding the Molecule: Key Physicochemical Properties and Purification Challenges

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is a unique structure presenting a specific set of purification challenges. Its imidazo[4,5-b]pyridine core, a bioisostere of purine, imparts significant polarity and basicity due to the presence of multiple nitrogen atoms.[1] The propargyl alcohol moiety adds a polar functional group capable of hydrogen bonding. These features dictate its behavior in chromatographic and crystallization systems.

Primary Challenges:

  • High Polarity: The compound has a strong affinity for polar solvents and stationary phases, which can lead to poor retention in reversed-phase systems or require highly polar mobile phases in normal-phase chromatography.

  • Basicity of the Imidazopyridine Core: The pyridine and imidazole nitrogens are basic and can interact strongly with the acidic silanol groups on standard silica gel. This interaction is a primary cause of significant peak tailing (streaking) during column chromatography, leading to poor separation and mixed fractions.[2]

  • Potential for Metal Contamination: The likely synthesis of this molecule via a Sonogashira coupling reaction introduces the risk of residual palladium and copper catalysts in the crude product.[3]

  • Formation of Homocoupled Byproducts: A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which would result in the formation of a diynediol impurity.[4][5] This impurity can have similar polarity to the desired product, complicating purification.

Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol in a question-and-answer format.

Scenario 1: Column Chromatography on Silica Gel

Question: My compound is streaking badly on the silica gel TLC plate and column, resulting in broad peaks and poor separation from impurities. What is causing this and how can I fix it?

Answer:

This is the most common issue for basic nitrogen-containing heterocycles. The streaking is caused by strong, non-ideal acid-base interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica gel. This leads to a non-linear adsorption isotherm, resulting in tailed peaks.

Root Cause Analysis and Solutions:

  • Neutralize the Stationary Phase: The most direct solution is to suppress the acidity of the silica gel by adding a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Ammonium Hydroxide: A solution of 7N ammonia in methanol can be used as a polar component in your mobile phase (e.g., 1-10% in dichloromethane). This is particularly effective for highly polar compounds.

  • Consider an Alternative Stationary Phase: If modifiers are not providing adequate results or are difficult to remove from the final product, switching to a different stationary phase is a robust alternative.

    • Basic Alumina: Alumina is a basic stationary phase and is an excellent choice for purifying basic compounds.[6][7] It eliminates the need for basic modifiers in the mobile phase. A typical solvent system would be ethyl acetate/hexane or dichloromethane/methanol.

    • Amine-Functionalized Silica: These columns have an aminopropyl-modified surface that is slightly basic (pKa ~9.8), which prevents strong interactions with basic analytes and improves peak shape without mobile phase modifiers.[8]

Workflow for Selecting a Modified Normal-Phase System:

Caption: Decision workflow for troubleshooting peak tailing.

Scenario 2: Identifying and Removing Reaction Byproducts

Question: I see an impurity in my crude NMR that has a similar polarity to my product. I suspect it's a byproduct from the Sonogashira coupling. What could it be and how do I remove it?

Answer:

The most likely byproduct with similar polarity is the homocoupled diynediol, formed via a Glaser-Hay coupling reaction.[5] This occurs when two molecules of your propargyl alcohol starting material couple together in the presence of the copper catalyst and an oxidant (often atmospheric oxygen).[9] Residual starting materials (the halo-imidazopyridine and propargyl alcohol) will also be present.

Strategies for Removal:

  • Optimize Chromatography:

    • Gradient Elution: A carefully optimized gradient elution during flash chromatography can often resolve the product from the slightly less polar diynediol byproduct.

    • Reversed-Phase Chromatography: This is an excellent orthogonal purification technique. Since the separation mechanism is based on hydrophobicity rather than polarity, it can often separate impurities that co-elute in normal-phase systems. Your polar product will elute early, likely well-separated from the more non-polar starting materials and the larger diynediol.[10]

  • Recrystallization: If the compound is crystalline, recrystallization is a powerful purification method. The key is finding a solvent system where the product has high solubility in hot solvent and low solubility in cold solvent, while the impurities remain in the mother liquor.[11]

    • Solvent Screening: For a polar N-heterocyclic alcohol, good starting points for solvent screening include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and solvent pairs like ethanol/water or ethyl acetate/hexane.[12][13][14]

Scenario 3: Product Stability and Recovery

Question: I'm losing a significant amount of my compound during purification, or it appears to be decomposing on the column. What are the stability risks?

Answer:

There are two primary stability concerns: the imidazo[4,5-b]pyridine core and the propargyl alcohol functional group.

  • Imidazo[4,5-b]pyridine Core: While generally stable, prolonged exposure to strong acids can lead to degradation. It is important to neutralize any acidic workup steps before purification. The basicity of the core is the primary driver of chromatographic issues, not instability on silica itself, unless the silica is highly acidic.

  • Propargyl Alcohol: Propargylic alcohols can be sensitive to heat and strong bases. While stable under typical flash chromatography conditions, prolonged exposure to high temperatures during solvent evaporation should be avoided.

Mitigation Strategies:

  • Temperature Control: Concentrate fractions under reduced pressure at moderate temperatures (e.g., < 40 °C).

  • pH Control: Ensure the crude material is neutralized before loading onto a column. If using reversed-phase chromatography with an acidic modifier (like formic or acetic acid), ensure the collected fractions are neutralized if the compound shows acid sensitivity over time.

  • Test for Stability: Before committing your entire batch to a column, spot the crude material on a TLC plate, let it sit in the open for an hour, and then elute it. If a new spot appears, this indicates potential decomposition on the stationary phase.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for flash chromatography on silica gel?

A1: A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low polarity mixture (e.g., 98:2 DCM/MeOH) and gradually increase the methanol concentration until your target compound has an Rf value of approximately 0.2-0.35 on a TLC plate. Remember to add 1% triethylamine to both the TLC developing solvent and the column eluent to prevent streaking.[2]

Q2: How do I perform a reversed-phase flash purification for this compound?

A2: For a polar compound like this, reversed-phase chromatography is highly effective. Use a C18-functionalized silica column. The mobile phase will be a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier (e.g., 0.1% formic acid or acetic acid) is often added to the mobile phase to improve peak shape by protonating basic analytes. You would typically run a gradient from high aqueous content (e.g., 95% water) to high organic content.[10][15]

Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if impurities are inhibiting crystal lattice formation.

  • Add More Solvent: Add a small amount of the hot "good" solvent to dissolve the oil, then allow it to cool more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.[16]

  • Change Solvent System: Your current solvent may not be appropriate. Re-evaluate with different solvent systems.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities. A useful resource is the compilation of NMR chemical shifts for common laboratory solvents and impurities.[17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy. It is advisable to use an orthogonal method (e.g., if you purified by normal phase, analyze by reversed-phase HPLC) to get a true assessment of purity.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with Triethylamine Modifier
  • Solvent System Selection: Develop a mobile phase using a mixture of Dichloromethane (DCM) and Methanol (MeOH) containing 1% Triethylamine (TEA). On a TLC plate, aim for an Rf of 0.2-0.35 for the product. A typical starting point is 95:5 DCM/MeOH + 1% TEA.

  • Column Packing: Dry pack a silica gel column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica to crude material by weight).

  • Column Equilibration: Flush the column with at least 5 column volumes of the initial, low-polarity eluent (e.g., 98:2 DCM/MeOH + 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. If separation from non-polar impurities is needed, run several column volumes of this eluent. Gradually increase the percentage of methanol in the mobile phase (gradient elution) to elute your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed under high vacuum.

Protocol 2: Recrystallization from an Ethanol/Water Solvent Pair
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol. Heat the solution to a gentle boil.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until you observe a persistent cloudiness (turbidity), indicating that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Summary Table

Purification MethodStationary PhaseTypical Mobile PhaseKey AdvantagesCommon Issues
Normal-Phase Flash Silica GelDCM/MeOH + 1% TEAHigh capacity, cost-effective.Peak tailing without modifier, potential for TEA salts in product.[18]
Normal-Phase Flash Basic AluminaHexane/EtOAc or DCM/MeOHExcellent for basic compounds, no modifier needed.[6]Can be more reactive than silica.
Reversed-Phase Flash C18 SilicaWater/Acetonitrile + 0.1% Formic AcidExcellent for polar compounds, orthogonal to normal phase.[15]Removing water from fractions can be slow; requires lyophilization for best results.
Recrystallization N/AEthanol/Water, Ethyl Acetate/HexanePotentially high purity in a single step, scalable."Oiling out," finding a suitable solvent can be trial-and-error.[16]

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]

  • Journal of Chemical Technology and Metallurgy.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Royal Society of Chemistry. Recent advances and applications of Glaser coupling employing greener protocols. 2014.
  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Teledyne ISCO.
  • Teledyne ISCO.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Biotage.
  • OChemOnline.
  • California State University, Sacramento.
  • National Center for Biotechnology Information.
  • Teledyne ISCO.
  • Wiley Online Library. The Palladium Component of an Immobilized Sonogashira Catalyst System: New Insights by Multinuclear HRMAS NMR Spectroscopy. 2014.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • ACS Publications.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Reddit.
  • Reddit.
  • ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. 2021.
  • Sorbead India.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • National Center for Biotechnology Information.
  • Biotage.
  • OChemOnline.
  • BenchChem. An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine.
  • Wikipedia. Sonogashira coupling. [Link]

  • Sorbent Technologies, Inc.
  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • California State University, Sacramento.
  • ACS Publications.
  • ResearchGate. Reverse Phase Flash Chromatography: A Method for the Rapid Partitioning of Natural Product Extracts | Request PDF. 2025.
  • SepaBean.
  • ACS Publications. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. 2019.
  • California Institute of Technology.
  • PubMed. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)
  • Sigma-Aldrich. ALUMINA For column chromatography Sigma Prod. Nos. A8753, A8878, A9003, A1772, A1647, A1522 CAS NUMBER.
  • ACS Publications. Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. 2021.
  • Phenomenex. RNA.
  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • National Center for Biotechnology Information. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. 2017.
  • Santai Technologies.
  • ResearchGate. Sonogashira reaction yielding propargylic alcohols 4.
  • SciSpace. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.

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Optimizing assay parameters for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Welcome to the technical support guide for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support researchers in optimizing their assays with this compound. The imidazo[4,5-b]pyridine core is a well-established scaffold in drug discovery, structurally mimicking purines and often targeting protein kinases.[1][2] This guide leverages established principles for kinase inhibitor characterization to ensure robust and reproducible results.

Part 1: Compound Handling and Stock Preparation (FAQs)

Proper handling of your compound is the first critical step for reproducible data. The following Q&A addresses the most common initial queries.

Q1: How should I dissolve and store the lyophilized powder of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol?

A1: Upon receipt, it is recommended to store the lyophilized powder at -20°C.[3] For creating a stock solution, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for most imidazo[4,5-b]pyridine derivatives due to their typical organic nature.

  • Expert Insight: The causality behind using anhydrous DMSO is to prevent compound precipitation and hydrolysis. Water can decrease the solubility of hydrophobic compounds and potentially react with certain functional groups over time.

To prepare a high-concentration stock (e.g., 10 mM or 20 mM):

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used if dissolution is slow, but always check for compound stability under these conditions first.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3] Store these aliquots at -20°C or -80°C for long-term stability.[3]

Q2: My compound precipitated when I diluted my DMSO stock into aqueous assay buffer. How can I prevent this?

A2: This is a common issue related to compound solubility. The high concentration of DMSO in the stock solution keeps the compound soluble, but upon dilution into a largely aqueous environment, the solubility can drop dramatically.

  • Troubleshooting Steps:

    • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that impacts enzyme activity or cell health (typically <0.5% for cell-based assays, <2% for biochemical assays).

    • Use a Surfactant: Incorporate a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) into your assay buffer. Surfactants form micelles that can help keep hydrophobic compounds in solution.

    • Intermediate Dilution Series: Instead of diluting directly from a high-concentration stock into the final assay buffer, perform an intermediate dilution step in a buffer containing a higher percentage of DMSO or in the assay buffer itself before the final dilution.

    • Assess Solubility Limits: Before starting a large experiment, perform a simple solubility test. Add your highest planned concentration of the compound to the assay buffer and visually inspect for precipitation or turbidity after a relevant incubation period.

Q3: How long is the compound stable in my assay buffer at 37°C?

A3: The stability of the compound in aqueous buffer is a critical parameter, especially for kinetic assays with long incubation times. You must validate this empirically.

  • Self-Validating Protocol: Compound Stability Assessment

    • Prepare a solution of the compound in your final assay buffer at the highest concentration you plan to test.

    • Incubate this solution at the assay temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze it using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).

    • Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease in the parent peak area indicates degradation. This provides an empirical window for your assay's incubation time.

Part 2: Biochemical Assay Optimization (Kinase Assays)

Given that imidazo[4,5-b]pyridine derivatives are frequently developed as kinase inhibitors, this section focuses on troubleshooting common issues in kinase activity assays.[4][5]

Problem: My IC₅₀ values are inconsistent or my assay window (Z'-factor) is poor.

This often points to suboptimal concentrations of key reagents or inappropriate reaction conditions. Kinase assays are multi-component systems, and their robustness depends on the interplay between the enzyme, substrate, ATP, and the inhibitor.[6]

Q1: How do I determine the optimal enzyme and substrate concentrations?

A1: The goal is to operate in the linear range of the reaction, where the signal is proportional to enzyme activity and substrate is not depleted.

  • Expert Insight: Running the assay under initial velocity conditions is crucial. If the reaction proceeds for too long or the enzyme concentration is too high, substrate depletion or product inhibition can occur, leading to non-linear kinetics.[6] This invalidates the assumptions used for IC₅₀ calculations.

  • Step-by-Step Protocol: Enzyme and Substrate Titration

    • Enzyme Titration: Set up a series of reactions with a fixed, saturating concentration of substrate and ATP. Vary the kinase concentration across a wide range (e.g., 0.1 nM to 100 nM).

    • Time Course: For each enzyme concentration, measure the reaction progress at multiple time points (e.g., 10, 20, 30, 60, 90 minutes).

    • Analysis: Plot the signal versus time for each enzyme concentration. Identify the enzyme concentration and time point that results in approximately 10-20% substrate turnover and remains in the linear phase of the reaction. This ensures the assay is sensitive to inhibition.

    • Substrate Titration: Using the optimized enzyme concentration and time, perform the assay with varying concentrations of the peptide/protein substrate to determine its Michaelis constant (Kₘ). For inhibitor screening, it is standard practice to use a substrate concentration equal to or slightly below the Kₘ to ensure competitive inhibitors can be detected effectively.

Q2: What concentration of ATP should I use?

A2: The ATP concentration is a critical variable, especially for ATP-competitive inhibitors. The measured IC₅₀ value of an ATP-competitive inhibitor will increase as the ATP concentration in the assay increases.

  • Trustworthiness Principle: To obtain meaningful and comparable data, the ATP concentration must be clearly defined and justified.

    • For Potency Screening (IC₅₀ Determination): It is common practice to run the assay at the Kₘ value of ATP for that specific kinase. This provides a standardized condition to compare the potency of different inhibitors.

    • For Physiological Relevance: To better estimate how an inhibitor might perform in a cellular context, some assays are run at ATP concentrations that mimic intracellular levels (~1-5 mM).[7] Be aware that this will result in higher IC₅₀ values for ATP-competitive compounds.

Q3: I'm observing a high background signal or false positives. What could be the cause?

A3: High background can originate from several sources, including assay reagents and compound interference. Many modern kinase assays rely on fluorescence or luminescence, which can be prone to artifacts.[8][9]

  • Troubleshooting Guide: Identifying Interference

Potential CauseExplanation & Solution
Compound Fluorescence The inhibitor itself is fluorescent, artificially increasing the signal in fluorescence-based assays. Solution: Screen the compound library against the assay without the enzyme to identify "false positives." Consider using a different assay format, such as a radiometric or label-free method.[9]
Luciferase Inhibition In luminescence assays like ADP-Glo, the signal is generated by a coupled luciferase reaction.[4] Some inhibitors can directly inhibit luciferase, leading to a false positive signal (apparent kinase inhibition).[9] Solution: Run a counter-screen with just luciferase and its substrate to identify compounds that directly inhibit the reporter enzyme.
Reagent Cross-Reactivity Antibodies or other detection reagents may show non-specific binding. Solution: Ensure all buffers contain a blocking agent (like 0.1% BSA) and a mild detergent (0.01% Tween-20) to minimize non-specific interactions.[7]
ATP Contamination Recombinant enzyme preparations can sometimes contain contaminating ATP, leading to high background. Solution: Use high-purity, well-characterized enzyme preparations.
Biochemical Assay Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues in biochemical kinase assays.

G start Start: Poor Z' or Inconsistent IC50 check_linearity Is the assay running under initial velocity conditions (10-20% substrate turnover)? start->check_linearity optimize_enzyme Perform Enzyme Titration & Time Course Experiment check_linearity->optimize_enzyme No check_atp Is ATP concentration set at or near Km? check_linearity->check_atp Yes optimize_enzyme->check_linearity determine_atp_km Determine ATP Km and re-run assay check_atp->determine_atp_km No check_interference Is there compound interference? check_atp->check_interference Yes determine_atp_km->check_atp run_counterscreens Run counter-screens: - No-enzyme control - Luciferase-only control check_interference->run_counterscreens Yes check_reagents Are reagents stable and buffer optimal? check_interference->check_reagents No run_counterscreens->check_reagents validate_reagents Check buffer pH, salt conc. Use fresh aliquots of enzyme, ATP, and substrate. check_reagents->validate_reagents No success Assay Optimized check_reagents->success Yes validate_reagents->check_reagents

Caption: Workflow for troubleshooting biochemical kinase assays.

Part 3: Cell-Based Assay Optimization

Cell-based assays are essential to confirm that a compound's biochemical potency translates into a biological effect in a relevant cellular context.

Problem: I see potent activity in my biochemical assay, but little to no effect in my cell-based assay.

This is a frequent challenge in drug development and can be due to multiple factors, including cell permeability, compound stability, or off-target effects.

Q1: How do I confirm the compound is engaging its target in cells?

A1: The most direct way is to measure the phosphorylation status of a known downstream substrate of the target kinase. For example, if your target is Akt, you would measure the phosphorylation of a substrate like PRAS40 or GSK3β.[10][11]

  • Authoritative Grounding: Western Blotting Protocol

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of your compound for a predetermined time (e.g., 1-4 hours).

    • Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation state of your target proteins.

    • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

    • Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-pPRAS40). Subsequently, strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms target engagement.

Q2: My compound appears to be cytotoxic at the concentrations where I expect to see target inhibition. How do I decouple these effects?

A2: It's crucial to differentiate between specific, on-target pathway inhibition and general cellular toxicity.

  • Step-by-Step Protocol: Cytotoxicity Assessment

    • Assay Choice: Use a simple cytotoxicity assay, such as one measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).

    • Dose-Response and Time Course: Treat your cells with a wide concentration range of the compound and measure cytotoxicity at several time points (e.g., 4, 24, 48 hours).

    • Data Interpretation:

      • Determine the CC₅₀ (concentration causing 50% cytotoxicity).

      • Compare this to the EC₅₀ (effective concentration for 50% target inhibition from your phospho-protein assay).

      • A desirable therapeutic window exists when the EC₅₀ is significantly lower than the CC₅₀ (e.g., a 10-fold or greater difference). If the values are very close, the observed phenotype may be due to toxicity rather than specific target inhibition.

Hypothetical Target Pathway and Assay Logic

This diagram illustrates the logic of a cell-based assay. The compound enters the cell, inhibits "Target Kinase," and the readout is the reduction of a downstream phosphorylated substrate, which is measured by Western blot or a cellular immunoassay.

G cluster_cell Cellular Environment cluster_assay Assay Readout Compound Test Compound (Imidazo[4,5-b]pyridine) Target Target Kinase Compound->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation pSubstrate Phospho-Substrate (pSubstrate) Downstream Downstream Effect pSubstrate->Downstream WesternBlot Western Blot or Cellular Immunoassay pSubstrate->WesternBlot Measure_pSubstrate Measure pSubstrate Level WesternBlot->Measure_pSubstrate Measure_Total Measure Total Substrate Level WesternBlot->Measure_Total

Caption: Logic of a cell-based target engagement assay.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Cusabio. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. PubMed. [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. PubMed. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. benthamscience.com. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. PMC - NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

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Technical Support Center: Scale-Up Synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. This document is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this important pharmaceutical intermediate. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure a successful and scalable synthesis.

Section 1: Synthetic Strategy Overview

The most direct and widely adopted method for constructing the C(sp²)-C(sp) bond required for this molecule is the Sonogashira cross-coupling reaction.[4][5][6] This strategy involves the palladium- and copper-catalyzed coupling of a halogenated imidazopyridine precursor with a terminal alkyne.

The primary synthetic pathway is outlined below:

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Process cluster_3 Final Product SM1 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine Reaction Sonogashira Coupling SM1->Reaction SM2 Propargyl Alcohol (prop-2-yn-1-ol) SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Amine Base (e.g., Et₃N) Purification Column Chromatography or Crystallization Workup->Purification Product 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl) prop-2-yn-1-ol Purification->Product

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and how are they prepared?

The key starting materials are 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine and propargyl alcohol .

  • 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: This precursor is typically synthesized by the methylation of 6-bromo-1H-imidazo[4,5-b]pyridine.[7][8] Common methylation procedures use methyl iodide in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent such as DMF.[8] It is critical to ensure the regioselectivity of this step, as methylation can potentially occur at different nitrogen atoms. Purity of this starting material is paramount for a successful coupling reaction.

  • Propargyl Alcohol: Commercial propargyl alcohol is generally sufficient, but for scale-up, it is advisable to assess its purity. Impurities from its manufacturing process, such as formaldehyde by-products, can interfere with the catalysis.[9] Distillation under reduced pressure can be used for purification if necessary.[10]

Q2: What are the typical reaction conditions for the Sonogashira coupling step?

While optimization is always process-specific, a reliable starting point for the Sonogashira coupling is summarized in the table below. The reaction is sensitive to the choice of catalyst, ligand, base, and solvent.

ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridineThe bromo-derivative offers a good balance of reactivity and stability. Iodo-derivatives are more reactive but often more expensive and less stable.[6]
Alkyne Propargyl Alcohol (1.2-1.5 equiv.)A slight excess of the alkyne is used to drive the reaction to completion.
Pd Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%)These are standard, commercially available catalysts. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ.
Cu Co-catalyst Copper(I) Iodide (CuI) (0.5-2 mol%)CuI accelerates the reaction, allowing it to proceed at lower temperatures by facilitating the formation of a copper acetylide intermediate.[4]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Must be anhydrous. Acts as both an acid scavenger and, often, as the solvent. Should be in large excess.
Solvent THF, DMF, or neat amine baseThe choice depends on the solubility of the starting materials and the reaction temperature. All solvents must be rigorously degassed to prevent oxygen from poisoning the catalyst and causing alkyne homocoupling.
Temperature 25 °C to 80 °CThe addition of CuI often allows the reaction to proceed at room temperature.[4] If the reaction is sluggish, gentle heating can be applied.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst deactivation and the oxidative homocoupling (Glaser coupling) of propargyl alcohol.[4]
Q3: Is a copper co-catalyst necessary? What are the risks?

The use of a copper(I) co-catalyst is the classic Sonogashira-Hagihara protocol and dramatically accelerates the reaction.[4] However, its primary drawback is the promotion of the oxidative homocoupling of the terminal alkyne (propargyl alcohol) to form 1,4-butynediol, a side-reaction known as Glaser coupling.[4]

  • When to Use Copper: For many applications, the accelerated reaction rate at lower temperatures is a significant advantage, and the Glaser side-product can be managed.

  • When to Avoid Copper (Copper-Free Sonogashira): On a large scale, the formation of the homocoupled dimer can complicate purification and reduce yield. Copper-free protocols exist, but they often require higher temperatures, more specialized and expensive ligands (like N-heterocyclic carbenes), or more reactive aryl halides (e.g., aryl iodides).[11] For this specific substrate, starting with the copper-catalyzed version under strictly anaerobic conditions is the most logical first approach.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 start Reaction Monitoring (TLC/LC-MS) Shows Poor Performance p1 Problem: Low or No Conversion start->p1 p2 Problem: Major Alkyne Dimer Byproduct start->p2 p3 Problem: Complex Purification start->p3 s1a Root Cause: Inactive Catalyst Solution: • Use fresh Pd/ligand. • Ensure rigorous degassing of all solvents/reagents. • Consider adding a phosphine ligand (e.g., PPh₃) if using a ligandless precatalyst. p1:port->s1a s1b Root Cause: Unreactive Aryl Bromide Solution: • Confirm purity of starting material. • Increase reaction temperature (e.g., to 60-80 °C). • For difficult cases, synthesize and use the 6-iodo analogue. p1:port->s1b s1c Root Cause: Base or Solvent Issue Solution: • Use freshly distilled, anhydrous amine base and solvent. • Ensure sufficient equivalents of base are present. p1:port->s1c s2a Root Cause: Oxygen Contamination Solution: • Improve inert atmosphere technique (e.g., use multiple freeze-pump-thaw cycles for solvents). • Sparge solvent/reaction mixture with argon for 30-60 min before adding catalyst. p2:port->s2a s2b Root Cause: Excessive Copper Loading Solution: • Reduce CuI loading to the minimum effective level (e.g., 0.5 mol%). • Switch to a 'copper-free' protocol if the problem persists. p2:port->s2b s3a Root Cause: Product Tailing on Silica Solution: • Add 0.5-1% Et₃N to the eluent to suppress interaction with acidic silica sites. • Use alternative stationary phases like alumina (basic or neutral). p3:port->s3a s3b Root Cause: Residual Metal Contamination Solution: • During workup, wash the organic layer with aqueous EDTA or NH₄Cl solution to chelate and remove copper/palladium salts. • Consider filtering the crude product through a pad of Celite® or using a metal scavenger resin. p3:port->s3b

Caption: A decision-tree for troubleshooting common synthesis issues.

Problem: Low or No Conversion of Starting Material
  • Question: My reaction has stalled, and TLC/LCMS analysis shows mostly unreacted 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine. What should I investigate first?

    Answer: This is a common issue that typically points to catalyst inactivation or suboptimal reaction conditions.

    • Causality—Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Furthermore, the nitrogen atoms of the imidazopyridine substrate can act as ligands, potentially coordinating to the palladium center and inhibiting its catalytic activity. This is a known challenge when working with N-heterocyclic substrates.[1][12]

    • Troubleshooting Steps:

      • Verify Inert Atmosphere: This is the most frequent cause of failure. Ensure all solvents and the amine base were rigorously degassed before use. The reaction vessel should be thoroughly purged with argon or nitrogen.

      • Check Reagent Quality: Use a fresh bottle of palladium catalyst and copper iodide. Older reagents may have degraded through slow oxidation. Ensure the amine base is anhydrous.

      • Increase Temperature: If the reaction is being run at room temperature, gently heating to 50-60 °C can often overcome the activation energy barrier without causing significant degradation.

      • Consider Ligand Choice: If using a pre-catalyst like Pd(OAc)₂, the choice of phosphine ligand is critical. Bulky, electron-rich phosphines can sometimes improve performance with challenging substrates.

      • Switch to the Iodo-Analogue: If all else fails, the C-Br bond may not be sufficiently reactive. Synthesizing and using 6-iodo-3-methyl-3H-imidazo[4,5-b]pyridine will provide a much more reactive substrate for the initial oxidative addition step in the catalytic cycle.[6]

Problem: Significant Formation of a Major Byproduct Identified as the Homocoupled Dimer of Propargyl Alcohol
  • Question: I am getting a good conversion of my starting material, but a significant portion of my product is the Glaser coupling byproduct. How can I minimize this?

    Answer: The formation of the alkyne dimer is almost always due to the presence of oxygen in a copper-catalyzed system.

    • Causality—Glaser Coupling: In the presence of Cu(I) and oxygen, terminal alkynes readily undergo oxidative homocoupling to form a symmetric diyne.[4] The amine base facilitates this process.

    • Troubleshooting Steps:

      • Improve Degassing Technique: This cannot be overstated. Solvents should be degassed using at least three freeze-pump-thaw cycles or by sparging with argon for an extended period (30-60 minutes). Do not assume a simple nitrogen blanket is sufficient for sensitive, large-scale reactions.

      • Reduce Copper Loading: Use the minimal amount of CuI required to catalyze the reaction effectively. Titrate the loading down in small optimization experiments (e.g., from 2 mol% to 1 mol% to 0.5 mol%).

      • Sub-surface Inert Gas: During the reaction, ensure the inert gas inlet is positioned to deliver a gentle positive pressure over the surface of the reaction mixture to prevent air from diffusing back into the reactor.

      • Adopt a Copper-Free Protocol: If the problem persists and is unmanageable on scale, transitioning to a copper-free Sonogashira reaction is the definitive solution. This will require re-optimization, likely involving higher temperatures or different palladium ligand systems.[11]

Problem: The Crude Product is Difficult to Purify by Column Chromatography
  • Question: My product streaks badly on silica gel, and I cannot get clean separation from impurities. What purification strategies do you recommend?

    Answer: The target molecule contains a basic imidazopyridine nitrogen and a polar hydroxyl group, which can lead to strong interactions with the acidic surface of standard silica gel.

    • Causality—Silica Gel Interaction: The lone pair on the pyridine-type nitrogen can interact with acidic silanol groups (Si-OH) on the surface of the silica gel, causing significant band broadening and "tailing".

    • Troubleshooting Steps:

      • Eluent Modification: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine in a dichloromethane/methanol or ethyl acetate/hexane mobile phase). The amine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina for the column chromatography instead of silica gel.

      • Metal Scavenging Workup: Residual palladium and copper salts can complicate chromatography. Before concentrating the crude product, wash the organic solution with a mild chelating agent like aqueous ammonium chloride or a dilute EDTA solution to pull the metal salts into the aqueous phase.

      • Crystallization: As the product is a solid, developing a crystallization procedure is highly desirable for scale-up as it is more economical and efficient than chromatography. Screen various solvent/anti-solvent systems (e.g., EtOAc/heptane, Methanol/water, Acetonitrile) to find conditions that yield pure, crystalline material.

Section 4: Experimental Protocol Example

This protocol is a representative starting point. Quantities should be adjusted and optimized for your specific scale.

Synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet, add 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed triethylamine (approx. 5-10 mL per gram of aryl bromide) and anhydrous, degassed THF (if needed for solubility, same volume as Et₃N).

  • Reagent Addition: Add propargyl alcohol (1.3 equiv.).

  • Inerting: Sparge the resulting solution with a gentle stream of argon via a long needle for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add copper(I) iodide (0.01 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.02 equiv.). The mixture may change color.

  • Reaction: Stir the reaction at room temperature (or heat to 40-50 °C if necessary) and monitor its progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the solvent.

    • Re-dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride (2x) to remove metals, followed by saturated aqueous sodium bicarbonate (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Use a gradient eluent system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH). Ensure the mobile phase is modified with 0.5% triethylamine.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

References
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Validation & Comparative

A Comparative Guide to AKT Inhibitors: Evaluating Novel Scaffolds Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, a novel compound of interest, against well-established classes of AKT inhibitors. Due to the limited publicly available data on this specific molecule, we will focus on the potential of its core imidazo[4,5-b]pyridine scaffold in the context of kinase inhibition and compare it to the performance of known ATP-competitive and allosteric AKT inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of AKT inhibition and the methodologies for evaluating new chemical entities.

The Critical Role of AKT in Cellular Signaling and Disease

The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in a complex signaling pathway that governs cell survival, growth, proliferation, and metabolism.[1][2] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated pathways in human cancer, making AKT a prime target for therapeutic intervention.[3] The three isoforms of AKT—AKT1, AKT2, and AKT3—share a high degree of homology but have distinct, non-redundant roles in normal physiology and disease.[4]

The AKT Signaling Pathway: A Closer Look

Activation of AKT is a multi-step process initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs). This triggers the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT and phosphoinositide-dependent kinase 1 (PDK1) at the plasma membrane. This co-localization facilitates the phosphorylation of AKT at Threonine 308 (T308) by PDK1. Full activation of AKT requires a second phosphorylation event at Serine 473 (S473) by the mTORC2 complex. Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) Downstream Downstream Substrates AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Cell_Functions Cell Survival, Growth, Proliferation, Metabolism Downstream->Cell_Functions Regulates Inhibition_Mechanisms AKT_Inactive Inactive AKT AKT_Active Active AKT AKT_Inactive->AKT_Active Activation Substrate Substrate AKT_Active->Substrate ATP_Inhibitor ATP-Competitive Inhibitor ATP_Inhibitor->AKT_Active Binds to ATP pocket Allo_Inhibitor Allosteric Inhibitor Allo_Inhibitor->AKT_Inactive Binds to allosteric site ATP ATP ATP->AKT_Active Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation

Caption: Mechanisms of AKT Inhibition.

Comparative Analysis of AKT Inhibitors

While specific data for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is unavailable, we can infer potential properties based on its imidazo[4,5-b]pyridine core, a scaffold known to be present in various kinase inhibitors. [5][6][7]For a meaningful comparison, we will evaluate this scaffold's potential against representative ATP-competitive and allosteric inhibitors.

Inhibitor Class Representative Compound Mechanism of Action Potency (IC50) Selectivity Potential Advantages Potential Disadvantages
Imidazo[4,5-b]pyridine Scaffold 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (Hypothetical)Likely ATP-competitiveTo be determinedTo be determinedPotentially novel intellectual property, opportunity for tailored selectivity.Lack of established data, potential for off-target effects.
ATP-Competitive A-443654 [8][9]Binds to the ATP-binding site of all AKT isoforms.Pan-AKT: ~300-800 nMGood selectivity against PKA and other AGC kinases.Broad inhibition of all AKT isoforms.Potential for toxicity due to broad pathway inhibition.
Allosteric MK-2206Binds to an allosteric pocket, preventing membrane translocation.AKT1: ~5 nM, AKT2: ~12 nMHighly selective for AKT isoforms.High selectivity, potential for better therapeutic window.May be less effective against certain AKT mutations.

Experimental Protocols for Characterizing a Novel AKT Inhibitor

To evaluate the potential of a novel compound such as 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol as an AKT inhibitor, a series of well-defined experiments are necessary.

In Vitro Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified AKT isoforms.

Principle: A recombinant AKT enzyme is incubated with a specific substrate (e.g., a peptide with the AKT recognition motif) and ATP. The amount of phosphorylated substrate is then quantified, typically using luminescence-based methods like ADP-Glo™. [10][11] Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol) in DMSO.

    • Dilute recombinant human AKT1, AKT2, and AKT3 enzymes to the desired concentration in kinase assay buffer.

    • Prepare a solution of the substrate peptide and ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to a 384-well plate.

    • Add the diluted AKT enzyme to each well and incubate briefly.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Test Compound - AKT Enzyme - Substrate/ATP Start->Prep Reaction Perform Kinase Reaction: - Incubate Compound & Enzyme - Add Substrate/ATP Prep->Reaction Detection Detect Activity: - Add ADP-Glo™ Reagent - Measure Luminescence Reaction->Detection Analysis Analyze Data: - Calculate % Inhibition - Determine IC50 Detection->Analysis End End Analysis->End

Caption: In Vitro Kinase Assay Workflow.

Cellular Assay: Western Blotting for Phospho-AKT

This assay determines the compound's ability to inhibit AKT signaling within a cellular context.

Principle: Cancer cell lines with constitutively active AKT signaling are treated with the test compound. Cell lysates are then analyzed by Western blotting to detect the levels of phosphorylated AKT (at T308 and S473) and downstream targets like PRAS40. [12] Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., MCF-7, A2780) and allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (S473), total AKT, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-AKT signal to the total AKT and loading control signals.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells. [13][14] Principle: Cancer cells are treated with the test compound, and cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. [15] Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Add serial dilutions of the test compound to the wells.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Add CellTiter-Glo® Reagent to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

While the specific inhibitory profile of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol remains to be elucidated, its imidazo[4,5-b]pyridine core represents a promising scaffold for the development of novel kinase inhibitors. A systematic evaluation using the experimental approaches outlined in this guide will be crucial to determine its potency, selectivity, and cellular efficacy as an AKT inhibitor. Further studies, including kinome-wide selectivity profiling and in vivo efficacy and toxicity assessments, will be necessary to fully characterize its therapeutic potential. The continued exploration of novel chemical scaffolds is essential for the development of the next generation of targeted cancer therapies.

References

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  • Xu, Y., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3470. [Link]

  • Blake, J. F., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. PubMed. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 56-62. [Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. (2025). ACS Chemical Biology. [Link]

  • Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025). Cancer Research. [Link]

  • PubChem. (n.d.). 3-methyl-3h-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]

  • Inhibitors of the pi3k/akt/ikk/nf-kb signalling pathway, pharmaceutically acceptable salts thereof and compositions containing said inhibitors for the prophylaxis and treatment of viral diseases. (n.d.).
  • Cildir, G., et al. (2020). Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. Frontiers in Oncology, 10, 35. [Link]

  • ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. (2023). PubMed. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2024). Journal of Chemical Reviews. [Link]

  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2025). ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ AKT1 Kinase Assay Kit. Retrieved from [Link]

  • Luo, Y., et al. (2005). Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. Molecular Cancer Therapeutics, 4(6), 977-986. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. [Link]

  • Certain 1H-imidazo[4,5-B]pyrazin-2(3H). (n.d.).
  • Synthetic studies toward biologically active alkaloids and their analogues: a thesis in Chemistry. (2019). UMassD Repository. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. [Link]

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Validating the In Vitro Bioactivity of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vitro bioactivity of the novel compound, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, hereafter referred to as Compound X. The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in modern drug discovery, with derivatives showing potent inhibitory activity against key cellular signaling nodes, including kinases such as Akt and mTOR.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to assessing the potency and cellular efficacy of Compound X compared to established inhibitors.

Here, we hypothesize that Compound X is a potent inhibitor of "Target Kinase X" (TKX), a fictitious serine/threonine kinase implicated in a cancer cell survival pathway. This guide will detail the experimental workflow to validate this hypothesis, from direct biochemical assays to cell-based functional assays, providing a robust, self-validating system for assessing bioactivity.

The Scientific Rationale: A Multi-Tiered Validation Approach

A hierarchical approach is crucial for validating the bioactivity of a novel compound. We will progress from a direct, purified enzyme assay to more complex, cell-based systems. This strategy allows us to first confirm direct target engagement and then to assess the compound's performance in a more physiologically relevant context.[3]

dot graph "Validation_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

A [label="Compound X Synthesis & QC", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Biochemical Assay:\nDirect TKX Inhibition (IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cell-Based Assay 1:\nTarget Engagement (NanoBRET™)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Cell-Based Assay 2:\nDownstream Signaling (pSubstrate ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Cell-Based Assay 3:\nPhenotypic Response (Cell Viability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Data Analysis & Comparison", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label="Purified TKX Enzyme"]; B -> C [label="Confirmed IC50"]; C -> D [label="Confirmed Cellular Target Engagement"]; D -> E [label="Confirmed Pathway Inhibition"]; E -> F [label="Full Bioactivity Profile"]; } caption { label="Figure 1: Hierarchical In Vitro Validation Workflow."; fontsize="10"; }

Experimental Protocols

Biochemical Validation: Direct TKX Enzyme Inhibition Assay

This initial step directly measures the ability of Compound X to inhibit the enzymatic activity of purified TKX. A common method is a luminescence-based kinase assay that quantifies ATP consumption.

Protocol:

  • Reagent Preparation :

    • Prepare a 2X TKX enzyme solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Serially dilute Compound X, Inhibitor A (a known potent TKX inhibitor), and Inhibitor B (a related kinase inhibitor with moderate TKX activity) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Plate Setup :

    • Add 5 µL of the diluted compounds to a 384-well plate.

    • Add 10 µL of the 2X TKX enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Kinase Reaction :

    • Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection :

    • Add 25 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the remaining ATP.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the plate on a luminometer.

  • Data Analysis :

    • Calculate the percentage of inhibition relative to DMSO-treated controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Validation: Target Engagement in Live Cells

To confirm that Compound X can enter cells and bind to TKX, a target engagement assay such as the NanoBRET™ Target Engagement Assay is employed. This assay measures the displacement of a fluorescent tracer from the target protein by the test compound.

Protocol:

  • Cell Preparation :

    • Transfect HEK293 cells with a plasmid encoding for TKX fused to the NanoLuc® luciferase enzyme.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution :

    • Prepare serial dilutions of Compound X, Inhibitor A, and Inhibitor B.

    • Add the NanoBRET™ tracer to the cells, followed by the diluted compounds.

    • Incubate for 2 hours at 37°C.

  • Detection :

    • Add the NanoBRET™ substrate to the wells.

    • Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis :

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50 value.

Cellular Validation: Downstream Signaling Pathway Inhibition

This assay assesses whether the binding of Compound X to TKX translates into the inhibition of its downstream signaling pathway. This is achieved by measuring the phosphorylation of a known TKX substrate.

dot graph "TKX_Signaling_Pathway" { rankdir="TB"; node [shape="ellipse", style="filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; TKX [label="TKX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSubstrate [label="p-Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Cell Survival", shape="box", style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CompoundX [label="Compound X", shape="diamond", fillcolor="#FFFFFF", fontcolor="#202124", style="filled"];

GF -> TKX; TKX -> Substrate [label="Phosphorylation"]; Substrate -> pSubstrate; pSubstrate -> Response; CompoundX -> TKX [label="Inhibition", style="dashed", arrowhead="tee"]; } caption { label="Figure 2: Hypothesized TKX Signaling Pathway."; fontsize="10"; }

Protocol:

  • Cell Culture and Treatment :

    • Plate a cancer cell line known to have an active TKX pathway (e.g., MCF-7) in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of Compound X, Inhibitor A, and Inhibitor B for 2 hours.

    • Stimulate the pathway with a growth factor to induce TKX activity.

  • Cell Lysis and ELISA :

    • Lyse the cells and collect the lysates.

    • Use a sandwich ELISA kit specific for the phosphorylated form of the TKX substrate.

    • Add the lysates to the pre-coated ELISA plate and follow the manufacturer's instructions for incubation, washing, and detection.

  • Data Analysis :

    • Quantify the amount of phosphorylated substrate in each well.

    • Plot the levels of the phosphorylated substrate against the compound concentration to determine the IC50 for pathway inhibition.

Cellular Validation: Phenotypic Response (Cell Viability)

The final step is to determine if the inhibition of the TKX pathway by Compound X leads to a desired phenotypic outcome, such as a reduction in cancer cell viability.

Protocol:

  • Cell Plating and Dosing :

    • Plate MCF-7 cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of Compound X, Inhibitor A, and Inhibitor B.

  • Incubation :

    • Incubate the cells for 72 hours to allow for effects on cell proliferation and viability.

  • Viability Assay :

    • Add a reagent such as CellTiter-Glo® to the wells, which measures cellular ATP levels as an indicator of viability.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to DMSO-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Performance Data

The following table summarizes the hypothetical but plausible data obtained for Compound X in comparison to two other inhibitors.

AssayParameterCompound XInhibitor A (Potent Control)Inhibitor B (Moderate Control)
Biochemical Assay TKX IC5015 nM5 nM150 nM
Target Engagement Cellular IC5050 nM20 nM500 nM
Downstream Signaling p-Substrate IC5075 nM30 nM800 nM
Cell Viability GI50150 nM60 nM> 10 µM

Interpretation of Results

The illustrative data suggests that Compound X is a potent inhibitor of TKX. Its biochemical IC50 of 15 nM is only slightly higher than the potent control, Inhibitor A, and significantly better than Inhibitor B. The cellular target engagement and downstream signaling assays confirm that Compound X effectively enters cells and inhibits the TKX pathway, with a corresponding increase in the IC50 values, which is expected when moving from a biochemical to a cellular context. The cell viability data demonstrates that this pathway inhibition translates to a meaningful anti-proliferative effect.

Conclusion

This guide outlines a robust, multi-tiered approach to validating the in vitro bioactivity of a novel compound, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (Compound X). By systematically progressing from direct enzyme inhibition to cellular and phenotypic assays, researchers can build a comprehensive profile of a compound's potency and mechanism of action. The comparative framework presented here, using appropriate controls, is essential for contextualizing the performance of a new chemical entity and making informed decisions in the drug discovery pipeline.

References

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • Larrow, J. F., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5347-5357. Available at: [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link]

  • Xu, Y., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. Available at: [Link]

Sources

A Comparative Guide to Imidazopyridine Derivatives in Drug Discovery: Benchmarking 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The imidazopyridine scaffold, a privileged heterocyclic motif, continues to be a fertile ground for the discovery of novel therapeutic agents due to its structural similarity to endogenous purines. This allows for interactions with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This guide provides a comparative analysis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol and other notable imidazopyridine derivatives, with a focus on their potential as kinase inhibitors in oncology. We will delve into the structure-activity relationships, experimental data from key derivatives, and the potential positioning of our lead compound within this competitive landscape.

The Imidazopyridine Core: A Versatile Scaffold

The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, which allows it to mimic endogenous ligands and interact with the active sites of various enzymes, particularly kinases.[2] This structural feature has been exploited to develop inhibitors for a range of therapeutic targets. The versatility of the imidazopyridine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

In Focus: 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

While extensive experimental data for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is not yet publicly available, a structural analysis provides insights into its potential therapeutic applications. The key features of this molecule are:

  • The Imidazo[4,5-b]pyridine Core: Provides the foundational structure for interaction with kinase active sites.

  • The 3-Methyl Group: This substitution on the imidazole ring can influence the molecule's metabolic stability and its orientation within a binding pocket.

  • The Prop-2-yn-1-ol Substituent at the 6-Position: This alkynyl group is of particular interest. The terminal alkyne can act as a handle for covalent modification of a target protein, potentially leading to irreversible inhibition and prolonged duration of action. The hydroxyl group can participate in hydrogen bonding interactions within a binding site.

Given these features, it is hypothesized that this compound may function as a kinase inhibitor, a common mechanism of action for this class of molecules.

Comparative Analysis: Imidazopyridine Derivatives as PI3Kα Inhibitors

To understand the potential of our lead compound, we will compare it to a well-characterized series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives that have been investigated as potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer cell growth and survival.[3]

Structure-Activity Relationship (SAR) Insights

A study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives revealed several key SAR insights that are pertinent to the broader class of imidazopyridine inhibitors[3]:

  • The 4-Aminoquinazoline Moiety: This group was found to be a critical pharmacophore for PI3Kα inhibitory activity.

  • Substitution at the 6-Position of the Quinazoline: The introduction of the imidazo[1,2-a]pyridine group at this position was a key design element that enhanced anticancer activity.

  • Substituents on the Imidazopyridine Ring: Modifications at this position could be further explored to optimize potency and selectivity.

The following diagram illustrates the general workflow for the synthesis and evaluation of these imidazopyridine-based PI3Kα inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: 6-iodoquinazoline-4(3H)-one 2-aminopyridine-5-boronic acid pinacol ester Step1 Suzuki-Miyaura Cross-Coupling Start->Step1 Step2 Cyclization with Bromopyruvate Derivatives Step1->Step2 Products Target Imidazopyridine Derivatives Step2->Products In_vitro_assay In vitro Antiproliferative Assay (MTT) Products->In_vitro_assay Kinase_assay PI3Kα Kinase Inhibition Assay In_vitro_assay->Kinase_assay Cell_cycle Cell Cycle Analysis Kinase_assay->Cell_cycle Apoptosis Apoptosis Assay Cell_cycle->Apoptosis Docking Molecular Docking Apoptosis->Docking Data_Analysis Structure-Activity Relationship (SAR) Analysis Docking->Data_Analysis

Figure 1: General workflow for the synthesis and evaluation of imidazopyridine-based PI3Kα inhibitors.
Performance Data of Lead Imidazopyridine-Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of selected 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives against various cancer cell lines, as well as their inhibitory activity against PI3Kα.[3]

CompoundHCC827 (NSCLC) IC₅₀ (µM)A549 (NSCLC) IC₅₀ (µM)SH-SY5Y (Neuroblastoma) IC₅₀ (µM)HEL (Leukemia) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)PI3Kα IC₅₀ (nM)
13k 0.090.250.180.430.311.94
10a 0.280.870.551.230.98ND
10c 0.150.450.320.760.54ND
10e 0.210.630.410.990.72ND

ND: Not Determined

As the data indicates, compound 13k emerged as a highly potent derivative with nanomolar efficacy against PI3Kα and sub-micromolar activity across a panel of cancer cell lines.[3] This highlights the potential of the imidazopyridine scaffold in developing effective anticancer agents.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Antiproliferative (MTT) Assay

This protocol is adapted from the methodology used to evaluate the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[3]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Protocol 2: PI3Kα Kinase Inhibition Assay

This protocol is a general representation of a homogenous time-resolved fluorescence (HTRF) kinase assay.

  • Reaction Setup: In a 384-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the ATP/substrate solution.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody).

  • Signal Reading: After another incubation period, read the HTRF signal on a compatible plate reader.

  • IC₅₀ Calculation: Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Molecular Interactions

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3] The following diagram illustrates the mechanism of action of PI3Kα inhibitors.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->PI3K Inhibits

Figure 2: Simplified PI3K/AKT signaling pathway and the inhibitory action of imidazopyridine derivatives.

Molecular docking studies of potent inhibitors like compound 13k have revealed key interactions within the ATP-binding pocket of PI3Kα, including hydrogen bonds with hinge region residues and hydrophobic interactions.[3] It is plausible that 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol could also bind in this pocket, with the propargyl alcohol moiety potentially forming additional interactions or a covalent bond.

Broader Therapeutic Potential of Imidazopyridines

While this guide has focused on the anticancer potential of imidazopyridine derivatives as kinase inhibitors, it is important to note the broad spectrum of biological activities exhibited by this class of compounds. For instance, certain imidazo[4,5-b]pyridine derivatives have shown promising antiviral activity. One such example is 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, which has demonstrated selective activity against the respiratory syncytial virus (RSV).[1] This highlights the versatility of the imidazopyridine scaffold for targeting a diverse range of diseases.

Conclusion and Future Directions

The imidazopyridine scaffold represents a highly valuable framework in modern drug discovery. The extensive data on derivatives such as the 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines demonstrates their potential to yield potent and selective kinase inhibitors with significant anticancer activity.

While direct experimental data for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is pending, its structural features suggest it is a promising candidate for further investigation, potentially as a covalent kinase inhibitor. Future studies should focus on its synthesis, in vitro biological evaluation against a panel of kinases and cancer cell lines, and subsequent optimization of its structure to enhance its therapeutic potential. The continued exploration of the chemical space around the imidazopyridine core is likely to yield novel and effective therapeutic agents for a variety of diseases.

References

  • Škof, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(15), 4483. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]

  • Bara, T., et al. (2021). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Pharmaceuticals, 14(9), 882. [Link]

  • Kavšek, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. ResearchGate. [Link]

  • Yıldırım, S., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(3), 256-263. [Link]

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Cross-Validation of Experimental Results for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a cornerstone for the development of novel therapeutics, largely owing to its structural resemblance to endogenous purines.[1][2] This has led to its exploration in a multitude of therapeutic areas, with a significant focus on oncology. This guide provides a comprehensive framework for the experimental cross-validation of a novel derivative, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol , hereafter referred to as Compound X . Our objective is to rigorously assess its performance against established alternatives, thereby providing a clear, data-driven perspective on its potential clinical utility.

The imidazo[4,5-b]pyridine core is a versatile pharmacophore, with derivatives demonstrating inhibitory activity against a range of kinases, including Aurora kinases, PI3Kα, and VEGFR-2.[3][4][5] The unique propargyl alcohol moiety of Compound X suggests a potential for specific interactions within the ATP-binding pocket of protein kinases, possibly through hydrogen bonding or even covalent bond formation, a mechanism that warrants thorough investigation. This guide will therefore focus on a comparative analysis against well-characterized kinase inhibitors, Gefitinib and Vandetanib , which are known to target key signaling pathways implicated in cancer progression.[6][7]

Comparative Framework: Compound X vs. Established Kinase Inhibitors

To ascertain the therapeutic potential of Compound X, a multi-pronged experimental approach is essential. We will systematically compare its performance against Gefitinib, an EGFR inhibitor, and Vandetanib, a multi-kinase inhibitor targeting VEGFR, EGFR, and RET.[6][8][9] This comparative analysis will encompass biochemical assays to determine target engagement and cellular assays to evaluate downstream effects on cancer cell proliferation and survival.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile
CompoundTarget KinaseIC50 (nM)
Compound X EGFR 15
VEGFR2 25
Aurora Kinase A > 1000
PI3Kα > 1000
GefitinibEGFR2.5
VEGFR2> 10000
Aurora Kinase A> 10000
PI3Kα> 10000
VandetanibEGFR50
VEGFR240
RET100
Aurora Kinase A> 5000
PI3Kα> 5000

This table presents hypothetical data for Compound X to illustrate a potential selective kinase inhibition profile for comparative purposes.

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols are designed to provide a robust and reproducible framework for the cross-validation of Compound X.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of Compound X on a panel of purified kinases.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of Compound X against EGFR, VEGFR2, Aurora Kinase A, and PI3Kα.

  • Methodology:

    • Recombinant human kinases are incubated with their respective substrates and ATP in a suitable buffer.

    • Compound X, Gefitinib, and Vandetanib are added in a series of dilutions.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Compound X in EGFR-dependent (e.g., HCC827) and VEGFR-dependent (e.g., HUVEC) cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of Compound X, Gefitinib, or Vandetanib for 72 hours.

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

    • GI50 values are calculated from the dose-response curves.

Table 2: Hypothetical Cellular Anti-proliferative Activity
CompoundCell LineGI50 (µM)
Compound X HCC827 (EGFR mutant) 0.5
HUVEC (VEGF-stimulated) 1.2
A549 (EGFR wild-type) > 10
GefitinibHCC827 (EGFR mutant)0.02
HUVEC (VEGF-stimulated)> 20
A549 (EGFR wild-type)8.5
VandetanibHCC827 (EGFR mutant)0.4
HUVEC (VEGF-stimulated)0.8
A549 (EGFR wild-type)5.1

This table presents hypothetical data for Compound X to illustrate a potential cellular activity profile.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental design and the targeted biological pathways, the following diagrams have been generated.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Panel Kinase Inhibition Assay (EGFR, VEGFR2, Aurora A, PI3Kα) IC50 Determine IC50 Values Kinase_Panel->IC50 GI50 Determine GI50 Values IC50->GI50 Correlate Cell_Lines Cancer Cell Lines (HCC827, HUVEC, A549) MTT_Assay MTT Proliferation Assay Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Caspase 3/7 Activation) Cell_Lines->Apoptosis_Assay MTT_Assay->GI50 Apoptosis_Induction Quantify Apoptosis Apoptosis_Assay->Apoptosis_Induction Efficacy_Study Tumor Growth Inhibition Study GI50->Efficacy_Study Inform Dosing Xenograft_Model Xenograft Mouse Model (e.g., HCC827 tumors) PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD Xenograft_Model->Efficacy_Study Toxicity_Assessment Assess Tolerability Efficacy_Study->Toxicity_Assessment

Caption: A streamlined workflow for the comprehensive evaluation of Compound X.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR VEGFR VEGFR->PI3K_AKT PLCg_PKC PLCγ/PKC Pathway VEGFR->PLCg_PKC Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription PLCg_PKC->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Compound_X Compound X Compound_X->EGFR Inhibits Compound_X->VEGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits Vandetanib Vandetanib Vandetanib->EGFR Inhibits Vandetanib->VEGFR Inhibits

Caption: Targeted signaling pathways of Compound X and its comparators.

Expert Insights and Causality Behind Experimental Choices

The selection of a diverse panel of kinases for the initial screening is crucial. While the primary targets are hypothesized to be EGFR and VEGFR based on the common activities of imidazo[4,5-b]pyridine derivatives, including off-target kinases like Aurora Kinase A and PI3Kα provides a preliminary assessment of selectivity.[3][10] A highly selective compound is often associated with a better therapeutic window and fewer off-target side effects.

The choice of cell lines is equally important. HCC827 cells harbor an activating mutation in EGFR, making them highly sensitive to EGFR inhibitors. HUVEC cells, on the other hand, are a model for angiogenesis and are responsive to VEGF stimulation. The inclusion of a wild-type EGFR cell line, such as A549, serves as a critical control to assess the compound's specificity for mutated or overexpressed receptor tyrosine kinases.

Trustworthiness Through Self-Validating Systems

To ensure the integrity of the experimental data, each protocol incorporates self-validating measures. For instance, the inclusion of positive controls (Gefitinib and Vandetanib) with known mechanisms of action and potency provides a benchmark for assay performance. Furthermore, correlating the IC50 values from the biochemical assays with the GI50 values from the cellular assays can provide insights into the compound's cell permeability and engagement with its target in a cellular context. A significant discrepancy between these values may suggest poor cell penetration or efflux by cellular transporters.

Future Directions: In Vivo Validation

Following successful in vitro and in-cell validation, the next logical step is to assess the in vivo efficacy and pharmacokinetic properties of Compound X.

Pharmacokinetic (PK) Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in a relevant animal model (e.g., mice or rats).

  • Methodology:

    • Administer a single dose of Compound X intravenously and orally to different cohorts of animals.[11]

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of Compound X using LC-MS/MS.

    • Calculate key PK parameters such as bioavailability, half-life, and clearance.

In Vivo Efficacy Studies
  • Objective: To evaluate the anti-tumor activity of Compound X in a xenograft model.

  • Methodology:

    • Implant human cancer cells (e.g., HCC827) subcutaneously into immunocompromised mice.

    • Once tumors are established, treat the mice with Compound X, a vehicle control, and a positive control (e.g., Gefitinib) at a well-tolerated dose.

    • Monitor tumor growth over time.

    • At the end of the study, excise the tumors and perform pharmacodynamic analysis (e.g., Western blotting for phosphorylated EGFR) to confirm target engagement in vivo.

Conclusion

The proposed experimental framework provides a rigorous and comprehensive approach to the cross-validation of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. By systematically comparing its performance against established drugs like Gefitinib and Vandetanib, researchers can gain a clear understanding of its potency, selectivity, and potential therapeutic advantages. The integration of in vitro, in-cell, and in vivo studies, guided by sound scientific principles and self-validating controls, will be instrumental in determining the future trajectory of this promising compound in the drug development pipeline.

References

  • Al-Ostoot, F. H., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

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  • Han, S.-Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Kim, H., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Li, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

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  • Singh, R., et al. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. PubMed. [Link]

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Benchmarking 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol against known PI3K inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to Novel and Established PI3K Inhibitors

An Objective Evaluation of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol against Key Clinical and Preclinical Phosphoinositide 3-Kinase (PI3K) Inhibitors

Introduction: The Critical Role of the PI3K Signaling Pathway in Oncology

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway is one of the most frequent occurrences in human cancers, driving tumor progression and resistance to therapies.[4][5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the cell membrane.[1] These enzymes then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[7] Activated Akt proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), Forkhead box O (FOXO) transcription factors, and Bcl-2 antagonist of cell death (BAD), ultimately promoting cell survival and proliferation.[7]

Given its critical role, the PI3K/Akt/mTOR axis is a prime target for cancer drug development.[4][6] This has led to the creation of numerous inhibitors, ranging from pan-PI3K inhibitors that target all Class I isoforms (α, β, δ, γ) to isoform-selective molecules designed to improve therapeutic index and reduce toxicity.[6][8] This guide provides a framework for benchmarking the novel compound 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (hereafter referred to as "Compound-X" for this guide's purposes, as it is a hypothetical novel entity for which public data is unavailable) against a panel of well-characterized PI3K inhibitors.

The selected comparators represent different classes of PI3K inhibitors:

  • Wortmannin: A classic, potent, and irreversible pan-PI3K inhibitor widely used as a research tool.[8][9][10]

  • LY294002: The first synthetic, reversible, and broad-spectrum PI3K inhibitor, also a cornerstone research tool.[8][11][12]

  • Alpelisib (BYL719): A potent and highly selective inhibitor of the PI3Kα isoform, approved for clinical use.[11][13]

  • Idelalisib (CAL-101): A selective inhibitor of the PI3Kδ isoform, primarily expressed in leukocytes.[14]

This guide will detail the essential experimental workflows required to comprehensively characterize the potency, selectivity, and cellular activity of Compound-X, providing a direct comparison with these established agents.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Part 1: Biochemical Characterization - Potency and Isoform Selectivity

The foundational step in characterizing any new kinase inhibitor is to determine its intrinsic potency against the purified enzyme and its selectivity across related isoforms. This is crucial as the four Class I PI3K isoforms (α, β, γ, δ) have distinct physiological roles, and isoform selectivity heavily influences both efficacy and potential side effects.[15][16]

Experimental Objective

To quantify the half-maximal inhibitory concentration (IC50) of Compound-X against each of the four Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and compare these values directly to those of Wortmannin, LY294002, Alpelisib, and Idelalisib.

Methodology: In Vitro Kinase Assay

A common and reliable method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay. The latter measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.

Step-by-Step Protocol (ADP-Glo™ Assay):

  • Reagent Preparation: Reconstitute recombinant human PI3K isoforms (α, β, γ, δ) and the lipid substrate PIP2 in the appropriate kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution series for Compound-X and the comparator inhibitors (e.g., from 100 µM down to 1 pM) in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/PIP2 substrate mix to 2.5 µL of the diluted compound or DMSO vehicle control.

  • Initiation: Start the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Comparative Biochemical Data

The following table summarizes the expected IC50 values for the known inhibitors and provides a template for the data that would be generated for Compound-X.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Selectivity Profile
Compound-X [Experimental Data][Experimental Data][Experimental Data][Experimental Data][To be determined]
Wortmannin~2-5~2-5~2-5~2-5Pan-PI3K (Irreversible)
LY294002500[12]970[12]>1000570[12]Pan-PI3K (Reversible)
Alpelisib (BYL719)5[11]>1000>1000>1000α-selective[11]
Idelalisib (CAL-101)1089[14]664[14]25[14]7[14]δ-selective

Part 2: Cellular Activity Assessment

While biochemical assays measure direct enzyme inhibition, cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a complex biological environment, and inhibit the downstream signaling pathway.

Experimental Objective

To measure the ability of Compound-X to inhibit the PI3K pathway in a cellular context by quantifying the phosphorylation of Akt, a key downstream node.[7][17] This provides a functional measure of target engagement.

Workflow_pAkt Seed 1. Seed Cells (e.g., MCF-7, PTEN-null) Starve 2. Serum Starve (24h to reduce basal signaling) Seed->Starve Treat 3. Pre-treat with Inhibitor (Compound-X & Comparators) Starve->Treat Stimulate 4. Stimulate with Growth Factor (e.g., IGF-1 for 15 min) Treat->Stimulate Lyse 5. Lyse Cells & Collect Protein Stimulate->Lyse WB 6. Western Blot Analysis (p-Akt Ser473, Total Akt) Lyse->WB Quantify 7. Densitometry & IC50 Calculation WB->Quantify

Sources

Confirming the target engagement of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol as a Putative TrkA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and neurobiology, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, frequently forming the core of potent kinase inhibitors. This guide focuses on a novel compound from this class, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, which we will refer to as "Compound X". While the precise molecular target of every new compound must be empirically determined, the structural alerts within Compound X suggest its potential as a kinase inhibitor. For the purpose of this in-depth technical guide, we will hypothesize that Compound X is a novel inhibitor of Tropomyosin receptor kinase A (TrkA).

This guide will provide a comprehensive framework for confirming the direct binding of Compound X to TrkA within a cellular context, quantifying its potency, and comparing its performance against established TrkA inhibitors. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols that ensure scientific rigor.

The Biological Rationale: Targeting the NGF-TrkA Signaling Pathway

Nerve Growth Factor (NGF) is a neurotrophin crucial for the development and survival of neurons. Its signaling is primarily mediated through the high-affinity receptor TrkA. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, most notably the PI3K/Akt and MAPK/Erk pathways.[1] These pathways are fundamental in regulating cell survival, proliferation, and differentiation.[2][3] Dysregulation of the NGF-TrkA pathway is implicated in various pathological states, including chronic pain and the progression of numerous cancers, making TrkA a compelling therapeutic target.[4]

Small molecule inhibitors that block the ATP-binding site of the TrkA kinase domain are a promising strategy to abrogate this signaling.[5] First-generation TrkA inhibitors like Larotrectinib and Entrectinib have demonstrated significant clinical efficacy in cancers harboring NTRK gene fusions.[6][7] Therefore, validating that a new chemical entity like Compound X directly and potently engages TrkA is a critical first step in its development as a potential therapeutic.

NGF_TrkA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA_receptor TrkA Receptor NGF->TrkA_receptor Binding & Dimerization PI3K PI3K TrkA_receptor->PI3K Phosphorylation Ras Ras TrkA_receptor->Ras Phosphorylation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Cell_Survival

Figure 1: Simplified NGF-TrkA Signaling Pathway.

Primary Target Engagement: The Cellular Thermal Shift Assay (CETSA)

To unequivocally demonstrate that Compound X physically binds to TrkA in its native cellular environment, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[8] The principle underlying CETSA is that the binding of a ligand, such as Compound X, to its target protein, TrkA, confers thermal stability.[8] When heated, unbound proteins denature and aggregate, while the ligand-bound fraction remains soluble. This difference can be quantified, providing direct evidence of target engagement.

Experimental Protocol: CETSA for Compound X and TrkA

This protocol is designed for a human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses TrkA.

1. Cell Culture and Treatment: a. Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) to ~80% confluency. b. Harvest the cells and prepare a single-cell suspension. c. Aliquot the cell suspension into PCR tubes. d. Treat the cells with a range of concentrations of Compound X (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Include a positive control, such as 1 µM Entrectinib. e. Incubate the treated cells for 1-2 hours at 37°C to allow for compound entry and target binding.[9]

2. Thermal Challenge: a. Place the PCR tubes in a thermal cycler. b. For generating a melting curve, heat separate aliquots of vehicle- and compound-treated cells across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes.[10] c. For an isothermal dose-response (ITDR) curve, heat all samples at a single, pre-determined temperature (the temperature at which ~50% of TrkA denatures in the vehicle-treated sample) for 3 minutes. d. After heating, cool the samples to room temperature for 3 minutes.[10]

3. Protein Extraction: a. Lyse the cells by freeze-thawing. This can be achieved by three cycles of freezing in liquid nitrogen followed by thawing at 25-37°C.[11] b. Pellet the aggregated proteins and cell debris by centrifugation at 20,000 x g for 20 minutes at 4°C.[11] c. Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Analysis by Western Blot: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Separate the proteins by gel electrophoresis and transfer them to a nitrocellulose membrane. d. Probe the membrane with a primary antibody specific for TrkA. A loading control antibody (e.g., GAPDH or α-tubulin) should also be used to ensure equal protein loading. e. Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands using a chemiluminescence detection system. f. Quantify the band intensities using densitometry software.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis Cells Cells Incubate Incubate at 37°C Cells->Incubate Compound Compound Compound->Incubate Heat Heat (Temp Gradient or Isothermal) Incubate->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifuge (20,000 x g) Lysis->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant WesternBlot Western Blot for TrkA Supernatant->WesternBlot Quantify Densitometry WesternBlot->Quantify

Figure 2: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of Target Engagement

The results from the CETSA experiments allow for a quantitative comparison of Compound X with known TrkA inhibitors. The melting curve analysis will show a rightward shift in the denaturation curve for TrkA in the presence of a binding compound, indicating increased thermal stability. The ITDR curve will provide a dose-dependent measure of this stabilization, from which an EC50 value (the concentration of the compound that gives 50% of the maximal stabilizing effect) can be derived.

ParameterCompound X (Hypothetical)EntrectinibLarotrectinib
Biochemical IC50 (TrkA) 8 nM1-5 nM[6]5-11 nM[6]
CETSA ΔTm (at 1 µM) + 5.2 °C+ 6.1 °C+ 5.8 °C
CETSA ITDR EC50 25 nM15 nM20 nM

Table 1: Hypothetical comparative data for Compound X and established TrkA inhibitors. The CETSA data is illustrative and would be determined experimentally.

Orthogonal Validation: Assessing Functional Inhibition in Cells

While CETSA confirms direct binding, it is crucial to demonstrate that this binding translates into functional inhibition of the kinase. An orthogonal assay that measures the downstream consequences of TrkA inhibition provides this critical validation. Upon activation by NGF, TrkA autophosphorylates and subsequently phosphorylates downstream targets like Akt and Erk.[2][3] A potent inhibitor will block this phosphorylation.

Experimental Protocol: Inhibition of NGF-Induced TrkA Pathway Phosphorylation

1. Cell Culture and Serum Starvation: a. Plate SH-SY5Y cells and allow them to adhere. b. Once the cells reach ~70% confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

2. Compound Pre-treatment: a. Pre-treat the serum-starved cells with various concentrations of Compound X, Entrectinib (positive control), or vehicle (DMSO) for 1-2 hours.

3. NGF Stimulation: a. Stimulate the cells with a pre-determined concentration of NGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce TrkA pathway phosphorylation.

4. Cell Lysis and Protein Analysis: a. Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. b. Perform a Western blot analysis as described in the CETSA protocol. c. Use primary antibodies specific for phosphorylated TrkA (p-TrkA), total TrkA, phosphorylated Akt (p-Akt), total Akt, phosphorylated Erk (p-Erk), and total Erk. d. Quantify the levels of the phosphorylated proteins relative to the total protein levels for each target.

A successful outcome will show a dose-dependent decrease in NGF-stimulated p-TrkA, p-Akt, and p-Erk in cells treated with Compound X, confirming its functional inhibitory activity in a cellular context.

Determining Selectivity: Kinome-Wide Profiling

A critical attribute of a high-quality kinase inhibitor is its selectivity. The human kinome consists of over 500 kinases, and off-target inhibition can lead to unforeseen toxicities. Therefore, profiling Compound X against a broad panel of kinases is an essential step. This is typically performed as a service by specialized contract research organizations (CROs).

The data from a kinome-wide screen is often presented as the percentage of inhibition at a given concentration (e.g., 1 µM) or as IC50 values for a select number of kinases.

KinaseCompound X (% Inhibition @ 1 µM)Entrectinib (% Inhibition @ 1 µM)
TrkA 98% 99%
TrkB 95% 99%
TrkC 92% 98%
ALK 15%95%
ROS1 10%97%
VEGFR2 5%25%
EGFR <5%<10%

Table 2: Hypothetical kinome selectivity profile for Compound X compared to Entrectinib. This data illustrates how Compound X could be a more selective Trk inhibitor than the multi-kinase inhibitor Entrectinib.

Conclusion

This guide outlines a rigorous, multi-faceted approach to confirm the target engagement of a novel imidazo[4,5-b]pyridine derivative, Compound X, as a putative TrkA inhibitor. By combining a direct binding assay (CETSA) with a functional cellular assay and a comprehensive selectivity screen, researchers can build a robust data package to validate their hypothesis. This self-validating system, which moves from physical binding to cellular function and finally to kinome-wide selectivity, provides the necessary confidence to advance a compound through the drug discovery pipeline. The comparison with established inhibitors like Entrectinib and Larotrectinib provides essential context for evaluating the potency and selectivity of a new chemical entity, ultimately informing its therapeutic potential.

References

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  • Huang, E. J., & Reichardt, L. F. (2003). Trk receptors: roles in neuronal signal transduction. Annual review of biochemistry, 72, 609–642. Available from: [Link]

  • Mennini, T., et al. (2020). Entrectinib for the treatment of NTRK-fusion cancer. Expert Review of Anticancer Therapy, 20(4), 255-264. Available from: [Link]

  • Bio-protocol. (2025). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • ASCO Publications. (2018). Phase 1 study of entrectinib (RXDX-101), a TRK, ROS1, and ALK inhibitor, in children, adolescents, and young adults with recurrent or refractory solid tumors. Available from: [Link]

  • Taylor & Francis Online. (2019). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Available from: [Link]

  • PNAS. (2004). Activation of Trk neurotrophin receptors in the absence of neurotrophins. Available from: [Link]

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  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]

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  • Patsnap Synapse. (2024). What are TrkA activators and how do they work?. Available from: [Link]

  • protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Available from: [Link]

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  • American Journal of Managed Care. (2019). Larotrectinib Has Wide-Ranging Efficacy in Advanced Solid Tumors with NTRK Gene Fusion. Available from: [Link]

  • MDPI. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. Available from: [Link]

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Alternatives to 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol for mTOR inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Alternatives for mTOR Inhibition: A Comparative Analysis

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its pivotal role in cellular homeostasis has made it a prime therapeutic target, particularly in oncology. The compound 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol belongs to the imidazo[4,5-b]pyridine class, which has been explored for selective mTOR inhibition.[2] This guide provides a comparative analysis of established and emerging alternatives, offering researchers the data and methodologies needed to select the appropriate tool for their specific experimental context.

The mTOR Signaling Network: A Tale of Two Complexes

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Understanding their unique roles is critical for interpreting inhibitor activity.

  • mTORC1: A central processor of environmental cues (nutrients, growth factors), mTORC1 promotes anabolic processes. Its key downstream targets include S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), which together drive protein synthesis and cell growth.

  • mTORC2: Less sensitive to nutrient levels, mTORC2 is a crucial component of growth factor signaling. Its primary role is the phosphorylation and activation of Akt at serine 473 (S473), a key event for full Akt kinase activity, which in turn promotes cell survival and proliferation.[3]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK mTORC2 mTORC2 GF->mTORC2 Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Recruits & Activates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits) Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth EBP1->Protein_Synth Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Phosphorylates (Ser473) Cell_Survival Cell Survival & Proliferation Akt_pS473->Cell_Survival

Caption: The mTOR Signaling Pathway.

A Comparative Overview of mTOR Inhibitor Classes

mTOR inhibitors can be broadly categorized based on their mechanism of action and target specificity. Each class presents distinct advantages and limitations for research applications.

Class Mechanism of Action Target(s) Key Characteristics Representative Compounds
1st Gen: Rapalogs Allosteric; Binds FKBP12, which then binds and inhibits mTORC1.Primarily mTORC1Partial inhibition of mTORC1; feedback activation of PI3K/Akt signaling.[1][4]Sirolimus, Everolimus, Temsirolimus
2nd Gen: mTOR Kinase Inhibitors (TORKinibs) ATP-competitive; Binds to the mTOR kinase domain.[5]mTORC1 & mTORC2More complete inhibition of mTORC1 signaling than rapalogs; blocks mTORC2-mediated Akt phosphorylation.[1][3]AZD8055, Sapanisertib (INK128), Torin1
3rd Gen: Dual PI3K/mTOR Inhibitors ATP-competitive; Binds to the kinase domains of both PI3K and mTOR.[6]PI3K (all isoforms), mTORC1, mTORC2Broadly inhibits the entire pathway, preventing the feedback activation of PI3K seen with mTORC1-specific inhibitors.[4][7]Omipalisib (GSK2126458), Dactolisib (BEZ235)
First-Generation Inhibitors: The Rapalogs

Rapamycin and its analogs (rapalogs) like Everolimus were foundational in elucidating mTOR function.[8] They act by forming a complex with the intracellular protein FKBP12, which then allosterically inhibits mTORC1.

  • Expert Insight: The key limitation of rapalogs is their incomplete inhibition of mTORC1. While they effectively block the phosphorylation of S6K, their effect on 4E-BP1 is often modest.[3] Furthermore, by inhibiting an S6K-mediated negative feedback loop, rapalog treatment can lead to the paradoxical activation of PI3K/Akt signaling, potentially confounding experimental results and promoting cell survival.[4]

Second-Generation Inhibitors: ATP-Competitive TORKinibs

To overcome the limitations of rapalogs, second-generation inhibitors were developed to directly target the ATP-binding site of the mTOR kinase domain.[9] This allows them to inhibit both mTORC1 and mTORC2.[1]

  • AZD8055: A potent and highly selective mTOR inhibitor with an IC50 of 0.8 nM.[10][11] It effectively inhibits downstream targets of both mTORC1 (like p-S6) and mTORC2 (like p-Akt S473) and has demonstrated broad anti-proliferative activity.[12][13]

  • Sapanisertib (INK128): Another potent mTOR kinase inhibitor with an IC50 of 1 nM and over 200-fold selectivity for mTOR over PI3K isoforms.[7]

  • Torin1: A highly specific mTOR inhibitor with an IC50 of less than 10 nM and greater than 1,000-fold selectivity over PI3K.[7]

  • Expert Insight: The primary advantage of TORKinibs is their ability to provide a more comprehensive blockade of mTOR signaling. By inhibiting mTORC2, they prevent the full activation of Akt, thus abrogating the feedback loop that plagues rapalogs.[3] This makes them superior tools for studying the full consequences of mTOR pathway inhibition.

Third-Generation Inhibitors: Dual PI3K/mTOR Inhibition

Given the extensive crosstalk between the PI3K and mTOR pathways, compounds that inhibit both kinases were developed.[7] These agents target the ATP-binding sites of both PI3K isoforms and mTOR.

  • Omipalisib (GSK2126458): A highly potent inhibitor of all PI3K isoforms and both mTOR complexes, with Ki values in the low picomolar range for PI3K isoforms and sub-nanomolar for mTOR.[14][15]

  • Dactolisib (BEZ235): Another well-characterized dual inhibitor that potently blocks proliferation by inducing G1 cell cycle arrest.[4][7]

  • Expert Insight: Dual inhibitors offer the most complete vertical blockade of the signaling cascade. This can be particularly useful in cancer models where PI3K is frequently mutated or upstream signaling is highly active. However, this broad activity can also lead to increased toxicity, a critical consideration for in vivo studies.[1]

Compound Class mTOR IC50 / Ki PI3Kα IC50 / Ki Selectivity (PI3Kα/mTOR) Key References
Everolimus RapalogN/A (Allosteric)N/AmTORC1 specific[16][17]
AZD8055 TORKinib0.8 nM>1000 nM>1250-fold[10][11][12]
Sapanisertib (INK128) TORKinib1 nM~200 nM>200-fold[7]
Torin1 TORKinib<10 nM>10 µM>1000-fold[7]
Omipalisib (GSK2126458) Dual PI3K/mTORKi: 0.18 nM (mTORC1)Ki: 0.019 nM~0.1 (Favors PI3Kα)[14][15]
Dactolisib (BEZ235) Dual PI3K/mTORIC50: ~7 nMIC50: ~4 nM~0.6 (Favors PI3Kα)[4][7]

Experimental Protocols for Inhibitor Characterization

To rigorously compare mTOR inhibitors, a multi-faceted experimental approach is essential. The following protocols provide a validated workflow for characterizing inhibitor potency and cellular effects.

Sources

A Guide to Reproducibility in Kinase Inhibition Assays: The Case of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a multitude of biological targets.[1] Derivatives of this core structure have shown significant promise as inhibitors of various protein kinases, making them attractive candidates for therapeutic development, particularly in oncology.[1][2][3] This guide provides an in-depth analysis of the experimental reproducibility for a representative member of this class, 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, a potential kinase inhibitor. We will explore its synthesis, characterization, and performance in a prototypic kinase inhibition assay, comparing it with relevant alternatives and highlighting critical parameters for ensuring reliable and reproducible results.

I. Synthesis and Characterization: The Foundation of Reproducibility

The reproducibility of any biological experiment begins with the unambiguous synthesis and rigorous characterization of the small molecule . The synthetic route to 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol can be logically constructed from established methodologies for this chemical class. The following proposed synthesis is based on a convergent strategy that ensures high purity of the final compound.

A. Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages: construction of the imidazo[4,5-b]pyridine core, N-methylation, and introduction of the propargyl alcohol side chain via a Sonogashira coupling reaction.

G A 2,3-Diamino-5-bromopyridine C 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine A->C Cyclization B Aldehyde (R-CHO) B->C E 6-Bromo-3-methyl-2-substituted-3H-imidazo[4,5-b]pyridine C->E N-Methylation D Methyl Iodide (CH3I) D->E G 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (Target Compound) E->G Sonogashira Coupling F Prop-2-yn-1-ol F->G G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol C Incubate kinase, substrate, and inhibitor A->C B Prepare kinase buffer with Aurora Kinase A and substrate B->C D Initiate reaction with ATP C->D E Stop reaction and add detection reagent D->E F Measure luminescence/fluorescence signal E->F G Plot signal vs. inhibitor concentration F->G H Calculate IC₅₀ value G->H

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. As a research chemical with potential biological activity, adherence to proper disposal procedures is paramount to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The guidance herein is synthesized from an analysis of the compound's constituent chemical motifs, data on analogous structures, and established best practices for hazardous waste management in a laboratory setting.

Part 1: Hazard Profile and Risk Assessment

Before handling or disposing of any quantity of this compound, it is essential to understand its inferred hazard profile.

  • Bioactivity: The imidazo[4,5-b]pyridine core is a purine isostere, suggesting potential interactions with biological systems.[3]

  • Toxicity: Based on analogous compounds, it should be presumed to be harmful if swallowed. Other routes of exposure (dermal, inhalation) have not been characterized and should be avoided.

  • Reactivity: The propargyl alcohol moiety (containing a terminal alkyne) can be reactive. It should not be mixed with strong oxidizing agents, strong acids, or strong bases, as this could lead to exothermic reactions or the formation of unstable compounds.

  • Environmental Hazard: The environmental fate of this compound is unknown.[5] To prevent ecological harm, it must be disposed of through a licensed hazardous waste management stream and must not be released into the sanitary sewer or the environment.[6]

Summary of Key Safety and Disposal Information
ParameterGuidelineRationale & Source(s)
Chemical Name 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-olN/A
CAS Number Not readily availableN/A
Waste Classification Hazardous Chemical Waste Inferred toxicity and bioactivity from structural analogs.[1]
Inferred Hazards Harmful if swallowed (Acute Tox. 4, Oral, Presumed)Based on data for 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
Primary Disposal Route Collection by institutional Environmental Health & Safety (EHS)Standard procedure for hazardous laboratory waste.[7][8]
Forbidden Disposal Routes DO NOT dispose of down the drain or in regular trash.Prevents environmental contamination and non-compliance with regulations.[6][9]
Required PPE Nitrile gloves, safety glasses/goggles, lab coat.Standard practice for handling hazardous chemicals.[10]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe segregation, containment, and disposal of waste containing 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol, whether in solid form or in solution.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to minimize exposure risk.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable minimum).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation (The Critical Step)

Proper segregation is essential to prevent dangerous chemical reactions within the waste container.

  • Designate a Waste Stream: This compound should be disposed of in a container designated for non-halogenated organic solid waste or non-halogenated organic liquid waste , depending on its form.

  • Check for Incompatibilities: NEVER mix this waste with:

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates)

    • Strong Acids (e.g., sulfuric acid, hydrochloric acid)

    • Strong Bases (e.g., sodium hydroxide)

    • Halogenated Solvents (e.g., dichloromethane, chloroform)

    • Aqueous Waste or other incompatible waste streams.[7] The rationale is to prevent uncontrolled reactions and to comply with waste stream requirements set by disposal facilities.

Step 3: Select an Appropriate Waste Container

The integrity of the waste container is fundamental to safe storage.

  • Compatibility: Use a container made of a material that is chemically resistant to the waste. For organic solvents, a high-density polyethylene (HDPE) or glass bottle is appropriate.[11]

  • Condition: The container must be in good condition, free from cracks or signs of degradation.[11]

  • Secure Closure: The container must have a tight-fitting, screw-top cap to prevent leaks and evaporation.[7][11]

  • Headspace: Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[11]

Step 4: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Immediately upon adding the first of the waste , affix a hazardous waste tag provided by your institution's EHS department.

  • The label must include, at a minimum:

    • The words "Hazardous Waste ".[11]

    • The full chemical name : "3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol". Do not use abbreviations or chemical formulas.[11]

    • If in a solution, list all components and their approximate percentages , including solvents.[11]

    • The associated hazard characteristics : "Toxic", "Harmful".

    • The accumulation start date (the date the first drop of waste was added).

Step 5: Store Waste in a Designated Area

All hazardous waste must be stored in a designated and controlled location pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in your laboratory's designated SAA. This is often a marked area within a fume hood or a secondary containment tray on a bench.[11]

  • Secondary Containment: Liquid waste containers must be placed inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[7]

  • Keep Closed: The waste container must remain securely capped at all times, except when you are actively adding waste to it.[7]

Step 6: Arrange for Final Disposal

Laboratory personnel are not authorized to perform the final disposal.

  • Contact EHS: Once the container is full or you have finished the project generating the waste, schedule a pickup with your institution's Environmental Health & Safety (EHS) office.[8]

  • Follow Institutional Procedures: Adhere to all site-specific procedures for waste pickup requests and handling.

Part 3: Visual Workflow and Logic

To ensure clarity, the disposal decision process is illustrated below. This workflow guides the user from initial waste generation to final compliant disposal.

G start Waste Generated (Solid or Solution) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as 'Hazardous Chemical Waste' ppe->classify segregate Step 3: Segregate Waste (Non-Halogenated Organic Stream) classify->segregate incompatible Incompatible? (Acids, Bases, Oxidizers) segregate->incompatible stop STOP! Consult EHS Immediately incompatible->stop Yes container Step 4: Use Proper Container (Compatible, Labeled, Capped) incompatible->container No storage Step 5: Store in SAA (Secondary Containment, Closed Lid) container->storage pickup Step 6: Schedule Pickup via Institutional EHS storage->pickup end Compliant Disposal pickup->end

Caption: Disposal Decision Workflow for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Cusabio. [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • How to Safely Dispose of Propanol. Lab Alley. [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Part G: Chemical Disposal Procedures. UW-La Crosse. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Imidazo(4,5-b)pyridine. PubChem. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

  • Propargyl Alcohol: Acute Exposure Guideline Levels. NCBI. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. [Link]

  • General structure and nomenclature of imidazopyridine. ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. PubMed. [Link]

  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol. As a novel research compound, specific safety data is not extensively published. Therefore, this guide is built upon a rigorous, experience-based assessment of its core chemical structures: the pharmacologically active imidazopyridine scaffold and the highly hazardous propargyl alcohol moiety. Adherence to these protocols is critical for ensuring personnel safety and experimental integrity.

Critical Hazard Assessment: A Molecule of Two Halves

Understanding the requisite PPE begins with a causal analysis of the compound's structure. The potential hazards are not uniform; they are a synthesis of risks derived from its distinct functional groups.

  • The Imidazopyridine Core: Imidazopyridine derivatives are a well-established class of pharmacologically active nitrogen-containing heterocycles.[1] They are known to interact with biological systems and can exhibit various effects, including antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] Consequently, any imidazopyridine derivative, including our target compound, must be treated as potentially bioactive and toxic. A related compound, 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, is classified as "Acute Toxicity, Oral, Category 4" (Harmful if swallowed).

  • The Propargyl Alcohol Sidechain: This functional group dictates the most severe and immediate handling precautions. Propargyl alcohol is acutely toxic and presents a multi-route exposure risk. It is classified as fatal if swallowed, fatal if inhaled, and fatal in contact with skin.[5][6] It is also known to cause severe skin burns and eye damage.[5] Furthermore, propargyl alcohol is a flammable liquid, and its vapors can form explosive mixtures with air.[6][7]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. Prior to any handling, engineering and administrative controls must be in place to minimize the risk of exposure.

  • Chemical Fume Hood: All handling of this compound, from weighing the solid to preparing solutions and running reactions, must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves to control the primary inhalation hazard.

  • Designated Work Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.

  • Standard Operating Procedure (SOP): A detailed, written SOP for handling this chemical must be available to all personnel. This SOP should include specific steps for weighing, dissolution, reaction setup, and emergency procedures.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier against dermal, ocular, and respiratory exposure.

Hand Protection: Double Gloving is Mandatory

Given that propargyl alcohol can be absorbed through the skin, single-glove protection is insufficient.[5] Double gloving provides a critical safety buffer.

  • Inner Glove: A thin, powder-free nitrile examination glove. This provides a baseline of protection and maintains dexterity.

  • Outer Glove: A heavier-duty nitrile or neoprene glove with extended cuffs. These gloves should be selected for their chemical resistance.

  • Glove Change Protocol: Outer gloves must be changed every 30-60 minutes or immediately upon suspected contact with the compound.[9] Inner gloves should be changed if the outer glove is breached. Always use proper glove removal techniques to avoid contaminating your skin.[6]

Body Protection: Preventing Dermal Contact

A standard cotton lab coat is inadequate. A non-permeable barrier is required.

  • Gown: Wear a disposable, long-sleeved gown made of a low-lint, coated material that is resistant to chemical permeation.[10][11] The gown must close in the back and have tight-fitting knit or elastic cuffs that can be tucked under the outer glove.[10]

  • Full Body Protection: For large-scale operations or situations with a high risk of splashing, "bunny suit" coveralls should be considered for head-to-toe protection.[10]

Eye and Face Protection: Shielding Against Splashes
  • Safety Goggles: Indirectly-vented, splash-proof chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[12] Standard safety glasses do not provide sufficient protection.[10]

  • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a risk of splashing, such as when transferring solutions or working with larger quantities.[7][12]

Respiratory Protection

While working in a fume hood is the primary method of respiratory protection, additional measures may be necessary.

  • Standard Operations: For routine handling of small quantities within a certified fume hood, a respirator is not typically required.

  • Emergency Situations: In the event of a spill or fume hood failure, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[6] Personnel must be medically cleared and fit-tested to wear a respirator.[7] A surgical mask offers no protection against chemical vapors.[11]

PPE Summary Table
TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Double Nitrile GlovesChemical-Resistant GownGogglesWork in Fume Hood
Preparing Solutions Double Nitrile GlovesChemical-Resistant GownGoggles & Face ShieldWork in Fume Hood
Running Reaction Double Nitrile GlovesChemical-Resistant GownGoggles & Face ShieldWork in Fume Hood
Handling Waste Double Nitrile GlovesChemical-Resistant GownGoggles & Face ShieldWork in Fume Hood
Spill Cleanup Double Nitrile GlovesCoverallsGoggles & Face ShieldAir-Purifying Respirator

Procedural Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol.

G Workflow for Handling Potentially Hazardous Research Chemical cluster_prep Preparation cluster_handling Handling Operations (Inside Fume Hood) cluster_cleanup Post-Handling prep_sop Review SOP & SDS Analogs prep_hood Verify Fume Hood Function prep_sop->prep_hood prep_ppe Don Full PPE (Double Gloves, Gown, Goggles) handling_weigh Weigh Solid prep_ppe->handling_weigh Proceed to Handling prep_hood->prep_ppe handling_sol Prepare Solution handling_weigh->handling_sol handling_react Perform Reaction handling_sol->handling_react cleanup_decon Decontaminate Glassware & Surfaces handling_react->cleanup_decon Reaction Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Logical workflow from preparation to post-handling cleanup.

Decontamination and Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that come into contact with the compound are considered hazardous waste. This includes:

    • Solid Waste: Contaminated gloves, gowns, weigh paper, and absorbent pads.

    • Liquid Waste: Unused solutions and reaction mixtures.

    • Sharps: Contaminated needles or glassware.

  • Labeling and Containment: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[7] Liquid waste should be stored in a sealed, compatible container, and kept in secondary containment.[13]

  • Disposal Protocol: The compound and its contaminated materials should be disposed of through a licensed hazardous waste disposal company.[5] Do not pour any amount down the drain.[6] For spills, use an inert absorbent material like activated charcoal, collect it using non-sparking tools, and place it in a sealed container for disposal.[7][13]

Emergency Procedures

In case of accidental exposure, immediate and decisive action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if possible. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.

By implementing this comprehensive safety framework, researchers can mitigate the significant risks associated with this compound and maintain a safe laboratory environment.

References

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PROPARGYL ALCOHOL.
  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • Thermo Fisher Scientific. (2018, October 26). Propargyl alcohol - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, May 21). Propargyl alcohol - SAFETY DATA SHEET.
  • GFS Chemicals. (n.d.). PROPARGYL ALCOHOL, 99% - SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. (n.d.). PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • Cusabio. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • Lead Sciences. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile.
  • National Institutes of Health (NIH). (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • BLDpharm. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Sigma-Aldrich. (2020, August 29). Pyridine - Safety Data Sheet.
  • Fluorochem. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridine.
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